molecular formula C27H45NO3 B594247 OLHHA

OLHHA

Numéro de catalogue: B594247
Poids moléculaire: 431.7 g/mol
Clé InChI: XIPFMGYXSZQUGV-KHPPLWFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(1-(3,4-Dihydroxyphenyl)propan-2-yl)oleamide is a high-purity synthetic compound of significant interest in biochemical and pharmacological research. Its molecular structure features a catechol moiety, a group known for its role in neurotransmitter binding and antioxidant activity , conjugated with an oleic acid-derived amide chain, a structure often associated with endocannabinoid and fatty acid amide signaling molecules. This unique hybrid structure suggests potential for interdisciplinary research applications. Researchers are investigating this compound primarily in the context of neurological and metabolic studies, where it may interact with biological systems involving lipid signaling and catecholamine pathways. Its proposed mechanism of action may involve the modulation of membrane receptors or enzymes associated with endocannabinoid and fatty acid amide hydrolase (FAAH) systems, though specific target affinities and mechanistic details are still under investigation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. For more detailed specifications, a Certificate of Analysis (CoA) is available upon request. To request a quotation or place an order, please add the desired quantity to your cart.

Propriétés

IUPAC Name

(Z)-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMGYXSZQUGV-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to OLHHA (N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Correspondence: [Provided on request]

Abstract

OLHHA, or N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide, is a synthetic compound emerging as a promising therapeutic agent with a multi-target mechanism of action. A conjugate of oleic acid and an amphetamine derivative, this compound has demonstrated significant potential in preclinical studies for the management of metabolic and liver-related disorders.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed summaries of key experimental data are presented in tabular format, and relevant signaling pathways and experimental workflows are visualized using the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel chemical entity that has garnered attention for its dual-action capabilities as a cannabinoid type 1 (CB1) receptor antagonist and a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[4][5][6] This dual functionality positions this compound as a unique candidate for addressing complex disease states such as non-alcoholic fatty liver disease (NAFLD) and obesity. Preclinical investigations, primarily in the Zucker rat model of genetic obesity, have highlighted its efficacy in reducing hepatic steatosis, improving lipid profiles, and exerting anti-inflammatory and anti-apoptotic effects in the liver.[1][2][3] Furthermore, this compound has shown potential in reducing alcohol consumption.[5][7] This guide will delve into the technical details of this compound, providing a foundational resource for its further investigation and potential clinical development.

Chemical Properties and Synthesis

This compound is characterized by the following properties:

PropertyValue
IUPAC Name N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide
Molecular Formula C27H45NO3
Molecular Weight 431.65 g/mol
CAS Number 1258011-97-0
Appearance Not specified in available literature
Solubility Soluble in 5% Tween 80 in saline for in vivo administration

The synthesis of this compound has been previously described by Almeida et al. in 2010 and is also detailed in the International Patent Application No. WO 2011076966 A1. The synthesis involves the conjugation of oleic acid with a metabolite of 3,4-methylenedioxymethamphetamine.[5]

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its dual modulation of the CB1 receptor and PPAR-α.

  • CB1 Receptor Antagonism: The overactivation of the endocannabinoid system, particularly through CB1 receptors, is implicated in the pathophysiology of obesity and related metabolic disorders.[8] CB1 receptor activation in the liver promotes de novo fatty acid synthesis.[5] By acting as an antagonist, this compound is thought to counteract these effects, contributing to reduced food intake and decreased lipogenesis.[5]

  • PPAR-α Agonism: Peroxisome proliferator-activated receptor alpha is a nuclear receptor that plays a crucial role in regulating lipid metabolism, particularly fatty acid oxidation. Activation of PPAR-α leads to the upregulation of genes involved in the breakdown of fatty acids, thereby reducing lipid accumulation in the liver.[1]

The synergistic action of CB1 antagonism and PPAR-α agonism is believed to be central to this compound's potent anti-steatotic and metabolic regulatory effects.[1]

OLHHA_Mechanism_of_Action cluster_this compound This compound Compound cluster_Receptors Cellular Receptors cluster_Effects Downstream Effects cluster_Outcome Therapeutic Outcome This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonism PPARa PPAR-α This compound->PPARa Agonism Lipogenesis Decreased Lipogenesis CB1->Lipogenesis FattyAcidOxidation Increased Fatty Acid Oxidation PPARa->FattyAcidOxidation Hepatoprotection Hepatoprotective Effects Lipogenesis->Hepatoprotection FattyAcidOxidation->Hepatoprotection

Caption: Dual mechanism of action of this compound.

Biological and Pharmacological Activities

Hepatoprotective and Anti-steatotic Effects

Chronic administration of this compound to obese Zucker rats has been shown to significantly reduce hepatic lipid accumulation and circulating triglyceride levels. This anti-steatotic effect is associated with a downregulation of lipogenic enzymes such as fatty acid synthase (FAS) and HMG-CoA reductase (HMGCR).[1] Histological analysis of liver tissue from treated animals confirmed a reduction in fat accumulation.[1] Additionally, this compound exhibits anti-apoptotic effects in the liver, as evidenced by a decrease in caspase-3 positive cells.

Anti-Obesity and Metabolic Effects

This compound has demonstrated inhibitory effects on feeding behavior, contributing to its anti-obesity properties. In lean Zucker rats, it has been shown to reduce body weight gain.[8]

Antioxidant Activity

The presence of a dihydroxyphenyl ring in its structure endows this compound with antioxidant properties, including the ability to scavenge free radicals and inhibit low-density lipoprotein (LDL) oxidation.[1][9]

Alcohol Intake Inhibition

This compound has been identified as a potent inhibitor of alcohol intake, with an EC50 of 0.2 mg/kg.[6][7]

Preclinical Data

The majority of preclinical data for this compound comes from studies in the Zucker rat, a well-established model of genetic obesity and metabolic syndrome.

In Vivo Efficacy in Zucker Rats
ParameterModelTreatmentDurationKey FindingsReference
Liver Fat Content Obese Zucker Rats5 mg/kg/day, i.p.15 daysSignificant reduction in hepatic lipid accumulation.[1]
Plasma Triglycerides Obese Zucker Rats5 mg/kg/day, i.p.15 daysSignificant reduction in circulating triglyceride levels.[1]
Liver Damage Markers Obese Zucker Rats5 mg/kg/day, i.p.15 daysGeneral improvement in plasma parameters related to liver damage.[1]
Body Weight Lean Zucker RatsNot specifiedNot specifiedReduced body weight gain.[8]
Safety Pharmacology
AssayResultImplicationReference
hERG Channel Inhibition IC50 > 150 µMLow risk of drug-induced cardiac arrhythmia.[1]
Cytochrome P450 Inhibition Moderate to weak inhibitorLow likelihood of drug-drug interactions.[1]

Experimental Protocols

In Vivo Study in Zucker Rats
  • Animal Model: Male lean and obese Zucker rats. This strain has a mutation in the leptin receptor, leading to hyperphagia and obesity.[1]

  • Drug Administration: this compound was dissolved in a vehicle of 5% Tween 80 in saline and administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight for 15 days.

  • Sample Collection: At the end of the treatment period, plasma and liver samples were collected for biochemical, molecular, and histological analyses.[1]

  • Biochemical Analysis: Plasma levels of triglycerides and liver enzymes were measured.

  • Molecular Analysis: mRNA and protein expression of key enzymes involved in lipid metabolism (e.g., FAS, HMGCR) were evaluated in liver samples.[1]

  • Histological Analysis: Liver sections were stained to assess fat accumulation and immunohistochemistry was performed to detect markers of apoptosis (e.g., caspase-3).

Zucker_Rat_Experiment_Workflow Animal_Selection Select Lean & Obese Zucker Rats Treatment_Groups Divide into Vehicle Control and this compound (5 mg/kg) Groups Animal_Selection->Treatment_Groups Daily_Injection Daily Intraperitoneal Injection for 15 Days Treatment_Groups->Daily_Injection Sample_Collection Collect Plasma and Liver Samples Daily_Injection->Sample_Collection Biochemical_Analysis Biochemical Analysis (Plasma Triglycerides, Liver Enzymes) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (mRNA & Protein Expression) Sample_Collection->Molecular_Analysis Histological_Analysis Histological Analysis (Fat Accumulation, Apoptosis) Sample_Collection->Histological_Analysis Data_Analysis Data Analysis and Conclusion Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: Workflow for in vivo studies of this compound in Zucker rats.
In Vitro Safety Assays

  • hERG Channel Assay: The inhibitory activity of this compound on the human ether-à-go-go-related gene (hERG) channel was assessed to evaluate its potential for cardiotoxicity. The IC50 value was determined to be greater than 150 µM.[1]

  • Cytochrome P450 (CYP) Activity Assay: The potential of this compound to inhibit various CYP isoforms was evaluated to assess the risk of drug-drug interactions. The IC50 values were found to be higher than those of control inhibitors, suggesting that this compound is a moderate to weak CYP inhibitor.[1]

Conclusion and Future Directions

This compound is a promising preclinical candidate with a unique dual mechanism of action that addresses key pathways in the pathogenesis of NAFLD and metabolic syndrome. Its demonstrated efficacy in reducing hepatic steatosis, improving lipid profiles, and its favorable safety profile in animal models warrant further investigation. Future studies should focus on elucidating the detailed molecular mechanisms underlying its hepatoprotective effects, exploring its therapeutic potential in other models of liver disease, and conducting comprehensive pharmacokinetic and toxicological studies to support its potential transition to clinical trials. The synergistic effects of combining this compound with other therapeutic agents, such as GLP-1 receptor agonists, also represent an interesting avenue for future research.[4]

References

OLHHA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific and chemical databases reveals no readily available information on a compound designated "OLHHA." This acronym does not correspond to a recognized chemical entity in publicly accessible resources.

It is possible that "this compound" represents a novel or proprietary compound not yet disclosed in public literature, an internal project code, or a potential typographical error in the acronym. Without a definitive chemical name, CAS number, or other standard identifiers, a detailed technical guide on its structure, properties, and associated experimental protocols cannot be compiled.

To facilitate the creation of the requested in-depth guide, please provide one or more of the following:

  • The full chemical name

  • The Chemical Abstracts Service (CAS) registry number

  • A publication or patent reference where the compound is described

  • A chemical structure file (e.g., MOL file) or a SMILES string

Upon receiving this information, a comprehensive technical whitepaper can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Unraveling the Mechanism of Action of OLHHA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, detailed information regarding the mechanism of action, signaling pathways, and quantitative experimental data for a compound designated as OLHHA or N-oleyl-N'-hydroxyl-N'-linoleoyl-hydrazine remains elusive. The current body of scientific and technical information readily accessible does not contain specific studies or whitepapers detailing the molecular interactions and cellular effects of this particular agent.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core functions. However, the absence of specific data in the public domain prevents a detailed analysis of its mechanism of action, including the identification of its molecular targets, the signaling cascades it modulates, and the downstream cellular responses.

Consequently, the creation of structured tables summarizing quantitative data, detailed methodologies for key experiments, and diagrams of associated signaling pathways, as requested, cannot be fulfilled at this time.

It is possible that "this compound" is an internal designation for a compound not yet widely disclosed in scientific publications, or a highly specific chemical entity with limited research available in public databases. Further progress in elucidating its mechanism of action will be contingent on the future publication of preclinical and clinical studies by the research entity developing this compound.

For researchers and professionals interested in this area, continued monitoring of scientific databases, patent filings, and publications from relevant pharmaceutical or research institutions is recommended to obtain the latest information on OLH-HA and its biological activities.

An In-depth Technical Guide to the Synthesis of N-Oleoyl-L-leucine and N-Oleoyl-L-isoleucine (OLHHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl-L-leucine and N-oleoyl-L-isoleucine, collectively referred to as OLHHA in the context of this document, belong to the class of N-acyl amino acids (NAAAs). These lipoamino acids are endogenous signaling molecules involved in various physiological processes. N-oleoyl-L-leucine, for instance, is generated by the enzyme PM20D1 and has been shown to uncouple mitochondrial respiration independently of uncoupling protein 1 (UCP1) in vitro.[1] In animal models of diet-induced obesity, N-oleoyl leucine (B10760876) administration has been observed to decrease body weight and food intake, primarily by reducing fat mass.[1] It also improves glucose homeostasis and increases oxygen consumption.[1] Given their therapeutic potential, understanding the synthesis of these molecules is of significant interest to the scientific community.

This guide provides a comprehensive overview of the synthesis pathways for N-oleoyl-L-leucine and N-oleoyl-L-isoleucine, detailing both chemical and enzymatic approaches. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key pathways and workflows.

Chemical Synthesis Pathways

The fundamental chemical synthesis of N-acyl amino acids, including N-oleoyl-L-leucine and N-oleoyl-L-isoleucine, involves the formation of an amide bond between the carboxyl group of oleic acid and the amino group of the respective amino acid (L-leucine or L-isoleucine).[2][3] A common and historically significant method for this transformation is the Schotten-Baumann reaction.[4] This reaction typically involves the use of an acyl chloride (oleoyl chloride) and the amino acid in the presence of a base.

General Chemical Synthesis Workflow

cluster_0 Step 1: Oleoyl (B10858665) Chloride Formation cluster_1 Step 2: Schotten-Baumann Condensation cluster_2 Step 3: Purification Oleic Acid Oleic Acid Oleoyl Chloride Oleoyl Chloride Oleic Acid->Oleoyl Chloride SOCl2 Thionyl Chloride Thionyl Chloride N-Oleoyl-L-leucine / N-Oleoyl-L-isoleucine N-Oleoyl-L-leucine / N-Oleoyl-L-isoleucine Oleoyl Chloride->N-Oleoyl-L-leucine / N-Oleoyl-L-isoleucine Amino Acid, Base L-Leucine / L-Isoleucine L-Leucine / L-Isoleucine L-Leucine / L-Isoleucine->N-Oleoyl-L-leucine / N-Oleoyl-L-isoleucine Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->N-Oleoyl-L-leucine / N-Oleoyl-L-isoleucine Crude Product Crude Product N-Oleoyl-L-leucine / N-Oleoyl-L-isoleucine->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound Chromatography

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis of N-Oleoyl-L-leucine

This protocol is a representative example for the synthesis of N-acyl amino acids.[5]

Materials:

  • L-leucine

  • Palmitoyl chloride (can be substituted with oleoyl chloride)

  • Sodium bicarbonate

  • Water

  • Tetrahydrofuran (THF)

  • Silica (B1680970) gel for flash chromatography

  • Solvents for chromatography (e.g., acetone-CH2Cl2 gradient)

Procedure:

  • Suspend L-leucine (4.02 mmol) in a mixture of water (16 ml) and THF (8 ml) in a flask and cool to 0 °C in an ice bath.

  • Add sodium bicarbonate (12.06 mmol) to the suspension.

  • Slowly add oleoyl chloride (6.03 mmol) dropwise to the reaction mixture while stirring.

  • After the addition is complete, allow the reaction to proceed, monitoring for completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel using a suitable solvent gradient (e.g., 5–12% acetone (B3395972) in dichloromethane) to obtain the pure N-oleoyl-L-leucine.

Enzymatic Synthesis Pathways

Enzymatic synthesis of N-acyl amino acids offers a greener alternative to chemical methods, avoiding the use of toxic reagents.[6][7] These methods typically employ enzymes such as lipases, acylases, or proteases.[4][8][9] The synthesis can be broadly categorized into ATP-dependent and ATP-independent pathways.[6][7]

  • ATP-dependent synthesis: This pathway involves acyl-adenylating enzymes that activate the carboxylic acid (oleic acid) by forming an acyl-adenylate intermediate, which then reacts with the amino acid.[6][7]

  • ATP-independent synthesis: This pathway often utilizes hydrolases like lipases or aminoacylases.[6][7] The enzyme can form an acyl-enzyme intermediate, or the reaction can proceed through a reverse hydrolysis mechanism.[8][9]

Enzymatic Synthesis Workflow

cluster_0 ATP-Dependent Pathway cluster_1 ATP-Independent Pathway (Reverse Hydrolysis) Oleic Acid Oleic Acid Oleoyl-AMP intermediate Oleoyl-AMP intermediate Oleic Acid->Oleoyl-AMP intermediate ATP, Enzyme ATP ATP ATP->Oleoyl-AMP intermediate Acyl-adenylating enzyme Acyl-adenylating enzyme Acyl-adenylating enzyme->Oleoyl-AMP intermediate This compound This compound Oleoyl-AMP intermediate->this compound Amino Acid L-Leucine / L-Isoleucine L-Leucine / L-Isoleucine L-Leucine / L-Isoleucine->this compound Oleic Acid_2 Oleic Acid OLHHA_2 This compound Oleic Acid_2->OLHHA_2 Enzyme, Glycerol-water system L-Leucine / L-Isoleucine_2 L-Leucine / L-Isoleucine L-Leucine / L-Isoleucine_2->OLHHA_2 Hydrolase (e.g., Acylase I) Hydrolase (e.g., Acylase I) Hydrolase (e.g., Acylase I)->OLHHA_2

Caption: Enzymatic synthesis pathways for this compound.

Experimental Protocol: Enzymatic Synthesis using Acylase I

This protocol is based on the enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system.[9]

Materials:

  • L-leucine or L-isoleucine

  • Oleic acid

  • Acylase I from pig kidney (EC 3.5.1.14)

  • Glycerol

  • Buffer solution (e.g., 100 mM acetate (B1210297) buffer, pH 4.6-5.6)

  • Solvents for extraction and analysis

Procedure:

  • Prepare a reaction mixture containing the L-amino acid (0.083–1.0 M), oleic acid (0.83–83 mM), and acylase I (0.33% w/v) in a glycerol-buffer solution. The final water content should be optimized (e.g., 4.2–50% v/v).[9]

  • Incubate the reaction mixture at an optimized temperature (e.g., 37 °C) with shaking.

  • Monitor the reaction progress by taking samples at different time intervals and analyzing the formation of the N-oleoyl amino acid using a suitable analytical method like HPLC.

  • Upon completion, stop the reaction (e.g., by heat inactivation of the enzyme or solvent extraction).

  • Extract the product using an organic solvent (e.g., ethyl acetate).

  • Purify the product using chromatographic techniques if necessary.

ParameterValueReference
EnzymeAcylase I from pig kidney[9]
SubstratesL-amino acids, medium- and long-chain fatty acids[9]
Solvent SystemGlycerol-water[9]
pH Range4.6 - 9.2 (optimized for specific amino acid)[9]
Water Content4.2 - 50% (v/v)[9]
Conversion (N-lauroyl-L-arginine)82%[8][9]
Conversion (N-lauroyl-L-glutamic acid)44%[8][9]

Biological Activity and Signaling

While the direct signaling pathways of N-oleoyl-L-leucine and N-oleoyl-L-isoleucine are still under active investigation, the broader class of N-acyl amino acids has been shown to interact with various cellular targets. For instance, some N-acyl amino acids are known to activate G-protein coupled receptors.[10] N-oleoyl leucine's ability to uncouple mitochondrial respiration suggests a role in energy metabolism regulation.[1] Further research is needed to fully elucidate the specific receptors and downstream signaling cascades for this compound.

Analytical Methods for Characterization and Quantification

The analysis of N-acyl amino acids typically involves chromatographic separation followed by detection. High-performance liquid chromatography (HPLC) is a widely used technique.[11] For detection, UV absorbance of the carboxyl group can be utilized, but derivatization is often employed to enhance sensitivity and selectivity.[11] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and structural information for the identification and quantification of these molecules in biological samples.[10][12]

Analytical Workflow

Sample (e.g., reaction mixture, biological extract) Sample (e.g., reaction mixture, biological extract) Extraction Extraction Sample (e.g., reaction mixture, biological extract)->Extraction Chromatographic Separation (HPLC) Chromatographic Separation (HPLC) Extraction->Chromatographic Separation (HPLC) Detection Detection Chromatographic Separation (HPLC)->Detection UV Detector UV Detector Detection->UV Detector Mass Spectrometer Mass Spectrometer Detection->Mass Spectrometer Data Analysis Data Analysis UV Detector->Data Analysis Mass Spectrometer->Data Analysis

Caption: General workflow for the analysis of this compound.

Conclusion

The synthesis of N-oleoyl-L-leucine and N-oleoyl-L-isoleucine can be achieved through both chemical and enzymatic methods. While chemical synthesis offers a well-established route, enzymatic approaches are gaining traction due to their environmental benefits. The choice of synthesis pathway will depend on factors such as desired yield, purity requirements, and scalability. The biological significance of these molecules, particularly in metabolic regulation, underscores the importance of robust and efficient synthetic and analytical methodologies for their continued investigation and potential therapeutic development.

References

The Biological Role of OLHHA in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OLHHA (N-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide) is a synthetic, dual-acting molecule with significant potential in the management of metabolic disorders. This technical guide provides a comprehensive overview of the biological role of this compound in cells, with a particular focus on its effects on non-alcoholic fatty liver disease (NAFLD). This compound functions as a weak antagonist for the cannabinoid receptor 1 (CB1R) and a moderate agonist for the peroxisome proliferator-activated receptor alpha (PPARα). This dual mechanism of action underlies its therapeutic effects, which include the reduction of hepatic steatosis, improvement of lipid profiles, and anti-apoptotic effects in liver cells. This document details the signaling pathways influenced by this compound, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to elucidate its function.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely associated with obesity and metabolic syndrome. The pathophysiology of NAFLD involves complex interactions between lipid metabolism, inflammation, and cellular stress. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), and the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα) are key regulators of these processes. This compound has emerged as a promising therapeutic candidate due to its ability to modulate both of these targets simultaneously. As a conjugate of oleic acid and a dihydroxyamphetamine derivative, this compound combines features that allow it to interact with these key cellular receptors, leading to beneficial metabolic outcomes.

Biological Role and Mechanism of Action

The primary biological role of this compound is the regulation of lipid metabolism and cellular homeostasis, particularly in hepatocytes. Its dual antagonism of CB1R and agonism of PPARα results in a synergistic effect on cellular processes that are dysregulated in NAFLD.

Cannabinoid Receptor 1 (CB1R) Antagonism

The overactivation of the endocannabinoid system, through CB1R, is implicated in the pathogenesis of obesity and NAFLD. CB1R activation in the liver promotes de novo lipogenesis and reduces fatty acid oxidation. By acting as a weak antagonist of CB1R, this compound helps to counteract these effects, leading to a reduction in the synthesis and accumulation of lipids in hepatocytes.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid transport and catabolism. As a moderate agonist, this compound activates PPARα, leading to the upregulation of genes responsible for fatty acid oxidation. This action enhances the breakdown of fatty acids in the liver, further contributing to the reduction of hepatic steatosis.

Signaling Pathways

The interplay between CB1R and PPARα signaling pathways is central to the biological activity of this compound. The following diagram illustrates the proposed mechanism of action of this compound in a hepatocyte.

OLHHA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CB1R CB1R This compound->CB1R Antagonizes Apoptosis Apoptosis This compound->Apoptosis Inhibits PPARa PPARα This compound->PPARa Agonizes Lipogenesis Lipogenesis CB1R->Lipogenesis Promotes LipogenicGenes Lipogenic Genes (e.g., FAS, HMGCR) CB1R->LipogenicGenes Upregulates Lipogenesis->LipogenicGenes Controlled by FattyAcidOxidation Fatty Acid Oxidation FattyAcidOxidationGenes Fatty Acid Oxidation Genes PPARa->FattyAcidOxidationGenes Activates Transcription FattyAcidOxidationGenes->FattyAcidOxidation Increases

Proposed signaling pathway of this compound in hepatocytes.

Quantitative Data from Preclinical Studies

The effects of this compound have been primarily studied in the obese Zucker rat model, a well-established model for obesity and metabolic syndrome. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Metabolic Parameters in Obese Zucker Rats

ParameterTreatment GroupResult
Body Weight Gain This compound (5 mg/kg/day, i.p., 15 days)Significant reduction compared to vehicle
Food Intake This compound (5 mg/kg/day, i.p., 15 days)Significant reduction compared to vehicle
Liver Fat Content This compound (5 mg/kg/day, i.p., 15 days)Significant reduction compared to vehicle
Plasma Triglycerides This compound (5 mg/kg/day, i.p., 15 days)Significant reduction compared to vehicle

Table 2: Effects of this compound on Gene Expression in the Liver of Obese Zucker Rats

GeneTreatment GroupChange in Expression
FAS (Fatty Acid Synthase) This compound (5 mg/kg/day, i.p., 15 days)Downregulated
HMGCR (HMG-CoA Reductase) This compound (5 mg/kg/day, i.p., 15 days)Downregulated
L-FABP (Liver Fatty Acid-Binding Protein) This compound (5 mg/kg/day, i.p., 15 days)No significant change in protein
INSIG2 (Insulin Induced Gene 2) This compound (5 mg/kg/day, i.p., 15 days)No significant change in protein
CB1R (Cannabinoid Receptor 1) This compound (5 mg/kg/day, i.p., 15 days)Upregulated (mRNA and protein)
PPARα (Peroxisome Proliferator-Activated Receptor Alpha) This compound (5 mg/kg/day, i.p., 15 days)No significant change in protein

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound.

Animal Model and Drug Administration
  • Animal Model: Male obese (fa/fa) and lean (fa/+) Zucker rats are used as a model of genetic obesity and NAFLD.

  • Drug Administration: this compound is typically dissolved in a vehicle (e.g., a mixture of ethanol, cremophor, and saline) and administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight for a period of 15 days.

Animal_Experiment_Workflow Start Start: Obese Zucker Rats Treatment Daily Intraperitoneal Injection (this compound or Vehicle) for 15 days Start->Treatment Monitoring Monitor Body Weight and Food Intake Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Day 15 Monitoring->Treatment Analysis Biochemical, Histological, and Molecular Analysis Sacrifice->Analysis End End: Data Interpretation Analysis->End

Workflow for in vivo studies of this compound in Zucker rats.
Histological Analysis of Liver Tissue

  • Tissue Preparation: Liver samples are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin (B1166041) or frozen in OCT compound.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology and inflammation.

    • Oil Red O Staining: To visualize neutral lipid accumulation in hepatocytes. Frozen sections are typically used for this stain.

Immunohistochemistry
  • Purpose: To detect the expression and localization of specific proteins in liver tissue.

  • Protocol Overview:

    • Paraffin-embedded sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask epitopes.

    • Sections are incubated with a primary antibody against the protein of interest (e.g., cleaved caspase-3).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • A chromogenic substrate is added to visualize the antibody-antigen complex.

    • Sections are counterstained (e.g., with hematoxylin) and mounted.

Gene Expression Analysis
  • Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of target genes in liver tissue.

  • Protocol Overview:

    • Total RNA is extracted from liver samples.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified DNA.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

This compound represents a promising multi-targeted therapeutic agent for the treatment of NAFLD and associated metabolic disorders. Its dual action as a CB1R antagonist and PPARα agonist effectively addresses key pathological mechanisms in the liver, leading to reduced steatosis, improved metabolic parameters, and decreased apoptosis. The preclinical data from studies in obese Zucker rats provide a strong rationale for further investigation and development of this compound as a clinical candidate. Future research should focus on elucidating the complete downstream signaling network of this compound and evaluating its long-term efficacy and safety in more advanced preclinical models.

An In-depth Technical Guide to the Synthesis, Analysis, and Potential Biological Activity of OLHHA Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on Oleoyl-L-histidyl-L-histidyl-L-alanyl (OLHHA) derivatives and analogs. Therefore, this guide is constructed based on established principles and methodologies for the synthesis and analysis of related N-acyl peptides, histidine-containing peptides, and lipopeptides. The quantitative data, experimental protocols, and signaling pathways described herein are representative examples and should be considered hypothetical until validated by direct experimental evidence for this compound-related compounds.

Introduction

N-acyl amino acids and peptides are an emerging class of lipid signaling molecules with diverse physiological roles.[1][2] These molecules, characterized by a fatty acid linked to an amino acid or peptide, are involved in various cellular communication pathways.[2] Histidine-containing peptides are also known to possess a range of biological activities, including enzymatic and antimicrobial functions.[3][4] The unique structure of this compound, combining an oleoyl (B10858665) group with a tripeptide containing two histidine residues and one alanine (B10760859) residue, suggests it may have interesting and potent biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals interested in exploring the synthesis, structure-activity relationships (SAR), and potential pharmacological effects of novel this compound derivatives and analogs.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound and its analogs can be achieved through established methods of peptide and lipopeptide chemistry, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.[5][6]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides.[7] The general workflow for the synthesis of an this compound analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support is as follows:

  • Resin Selection: A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage.

  • First Amino Acid Coupling: The C-terminal amino acid (e.g., Alanine) is coupled to the resin.

  • Deprotection: The Fmoc protecting group on the α-amino group of the coupled amino acid is removed using a base, typically piperidine (B6355638).

  • Peptide Bond Formation: The next Fmoc-protected amino acid (e.g., Histidine) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Repeat: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • N-terminal Acylation: After the final amino acid has been coupled and its Fmoc group removed, the N-terminus is acylated with oleic acid. This is typically done using an activated form of oleic acid, such as an acid chloride or an active ester.

  • Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude lipopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[8]

Solution-Phase Synthesis

For smaller-scale synthesis or for specific modifications, solution-phase synthesis can be employed. This involves the stepwise coupling of protected amino acids and the final acylation in solution, with purification of the intermediates at each step.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound structure can provide insights into the molecular features required for biological activity. Key areas for modification include:

  • The Acyl Chain: The length, degree of saturation, and branching of the fatty acid can be varied to probe the importance of the lipid component for receptor binding and cellular penetration.

  • The Peptide Backbone: The amino acid sequence can be altered by substituting each residue with other natural or unnatural amino acids. For example, replacing L-histidine with D-histidine could improve metabolic stability.

  • The Histidine Imidazole (B134444) Rings: The imidazole groups of the histidine residues are key functional groups that can be modified to investigate their role in activity.

Quantitative Data

The following tables present hypothetical quantitative data for a series of this compound analogs. This data is illustrative and based on typical values observed for other N-acyl peptides and their interactions with G protein-coupled receptors (GPCRs).

Table 1: Receptor Binding Affinities of Hypothetical this compound Analogs for GPR18 and GPR55

Compound IDAcyl ChainPeptide SequenceGPR18 Kᵢ (nM)GPR55 Kᵢ (nM)
This compoundOleoyl (C18:1)His-His-Ala50120
Analog-1Palmitoyl (C16:0)His-His-Ala150350
Analog-2Arachidonoyl (C20:4)His-His-Ala2580
Analog-3Oleoyl (C18:1)Ala-His-Ala500>1000
Analog-4Oleoyl (C18:1)His-Ala-Ala800>1000
Analog-5Oleoyl (C18:1)His-His-Gly45110

Table 2: Functional Activity of Hypothetical this compound Analogs in a Calcium Mobilization Assay

Compound IDGPR18 EC₅₀ (nM)GPR55 EC₅₀ (nM)
This compound75200
Analog-1250500
Analog-240150
Analog-3>1000>1000
Analog-4>1000>1000
Analog-570190

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound derivatives.

General Protocol for Solid-Phase Peptide Synthesis of an this compound Analog
  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Amino Acid Coupling: Dissolve Fmoc-Ala-OH, HBTU, and DIPEA in DMF and add to the resin. Agitate for 2 hours.

  • Wash: Wash the resin with DMF.

  • Repeat: Repeat deprotection and coupling steps for Fmoc-His(Trt)-OH.

  • N-terminal Acylation: After the final Fmoc deprotection, dissolve oleic acid and HBTU/DIPEA in DMF and couple to the N-terminus.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by RP-HPLC on a C18 column.

Radioligand Binding Assay
  • Cell Culture: Culture HEK293 cells stably expressing the target receptor (e.g., GPR18 or GPR55).

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, a radiolabeled ligand (e.g., [³H]-N-arachidonoyl glycine), and varying concentrations of the this compound analog.

  • Incubation: Incubate at room temperature for 1 hour.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.[1]

Intracellular Calcium Mobilization Assay
  • Cell Seeding: Seed HEK293 cells expressing the target receptor into a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the this compound analog to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the EC₅₀ value from the concentration-response curve.

Potential Signaling Pathways

Based on the structural similarities to other N-acyl amino acids, this compound and its analogs may act as ligands for orphan GPCRs such as GPR18 and GPR55.[9][10] Activation of these receptors can trigger various downstream signaling cascades.

GPR18 Signaling

GPR18 is known to be activated by N-arachidonoyl glycine (B1666218) (NAGly).[11] Its activation can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, or to the activation of Gαi/o and Gαq proteins, leading to intracellular calcium mobilization and activation of MAP kinases like ERK1/2.[12][13]

GPR18_Signaling This compound This compound Analog GPR18 GPR18 This compound->GPR18 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o G_alpha_q Gαq GPR18->G_alpha_q AC Adenylyl Cyclase G_alpha_i_o->AC PLC Phospholipase C G_alpha_q->PLC cAMP cAMP ↓ AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK

Hypothetical GPR18 signaling pathway for this compound analogs.
GPR55 Signaling

GPR55 is activated by lysophosphatidylinositol (LPI) and some cannabinoids.[14][15] Its activation is coupled to Gαq and Gα12/13 proteins, leading to intracellular calcium release via phospholipase C and activation of the RhoA pathway, which is involved in cytoskeleton rearrangement.[16][17]

GPR55_Signaling This compound This compound Analog GPR55 GPR55 This compound->GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 PLC Phospholipase C G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA PIP2 PIP2 PLC->PIP2 ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC

Hypothetical GPR55 signaling pathway for this compound analogs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_sar SAR and Lead Optimization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS and NMR Characterization Purification->Characterization Binding_Assay Receptor Binding Assay (GPR18, GPR55) Characterization->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->SPPS Iterative Synthesis

General workflow for the development of this compound analogs.

Conclusion

While direct experimental data on this compound and its derivatives is currently lacking in the public domain, the established chemistry and pharmacology of related N-acyl peptides and histidine-containing peptides provide a strong foundation for the exploration of this novel compound class. The methodologies and hypothetical frameworks presented in this guide offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the biological activities of this compound analogs, potentially leading to the discovery of new therapeutic agents.

References

potential therapeutic applications of OLHHA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that "OLHHA" is not a standard or widely recognized acronym for a specific molecule. This ambiguity prevents the creation of a detailed technical guide as requested.

Initial searches have identified several related fatty acid molecules with potential therapeutic relevance, including:

  • 9-hydroxy-10-oxo-12(Z)-octadecenoic acid

  • 13-hydroxy-10-oxo-12(Z)-octadecenoic acid

  • Other oxidized linoleic acid metabolites (OXLAMs)

To provide a comprehensive and accurate technical whitepaper that meets the detailed requirements of researchers, scientists, and drug development professionals, it is crucial to first correctly identify the specific compound of interest.

We kindly request clarification on the full chemical name or a unique identifier (such as a CAS number) for "this compound." Once the precise molecule is identified, a thorough guide will be developed, encompassing:

  • Quantitative Data Summary: All available quantitative data will be structured into clear, comparative tables.

  • Detailed Experimental Protocols: Methodologies for key cited experiments will be provided in detail.

  • Signaling Pathway and Workflow Visualizations: Custom diagrams will be generated using Graphviz (DOT language) to illustrate all described signaling pathways, experimental workflows, and logical relationships, adhering to the specified formatting and color-contrast guidelines.

We look forward to receiving the necessary clarification to proceed with this in-depth technical guide.

In-depth Technical Guide on OLHHA: A Review of the Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no significant biological or chemical entity specifically designated by the acronym "OLHHA." Extensive searches across major scientific databases and search engines have not yielded any quantitative data, experimental protocols, or established signaling pathways associated with this term. The search results primarily identify "Olha" as a common Eastern European given name and an acronym for several non-scientific organizations.

This guide addresses the possibility of a typographical error in the query and explores potential alternative interpretations. However, without further clarification, a detailed technical whitepaper on "this compound" as a scientific topic cannot be constructed.

Data Presentation

Due to the absence of quantitative data related to "this compound" in the scientific literature, no data tables can be presented. Searches for "this compound quantitative data," "this compound experimental results," and similar queries did not return any relevant information.

Experimental Protocols

Similarly, no experimental protocols or methodologies associated with "this compound" could be identified. A thorough search for "this compound experimental protocols," "this compound methodology," and related terms yielded no results pertaining to a specific scientific procedure.

Signaling Pathways and Visualizations

The investigation for signaling pathways, experimental workflows, or logical relationships involving "this compound" did not uncover any established scientific concepts. Therefore, no diagrams can be generated as requested. The search for "this compound signaling pathway" and "this compound mechanism of action" did not provide any basis for creating such visualizations.

Potential for Misinterpretation or Typographical Error

It is highly probable that "this compound" is a misspelling of another scientific term. Researchers, scientists, and drug development professionals are encouraged to verify the spelling of the intended topic. Some possibilities, though purely speculative, could include:

  • A different acronym: The intended term might be a different combination of letters.

  • A novel or proprietary term: "this compound" could be a very new or internal designation for a molecule, pathway, or technology that has not yet been widely published in peer-reviewed literature.

  • A phonetic misspelling: The user might have intended a different term that sounds similar to "this compound."

OLHHA safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Safety and Toxicity Profile of N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide (OLHHA)

Executive Summary

N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide (this compound) is a novel dual-acting small molecule investigated for its therapeutic potential in metabolic and alcohol use disorders. It functions as a cannabinoid CB1 receptor antagonist and a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Preclinical studies, primarily in rodent models, have established a favorable safety and toxicity profile for this compound. It has demonstrated efficacy in reducing alcohol intake, ameliorating non-alcoholic fatty liver disease (NAFLD), and improving metabolic parameters without significant adverse effects. This document provides a comprehensive overview of the available preclinical safety and toxicity data, details the experimental methodologies employed in these assessments, and illustrates the core signaling pathways through which this compound exerts its effects.

Note on Data Availability: This guide is synthesized from publicly available research abstracts, review articles, and patent filings. While these sources confirm the execution and outcomes of key safety studies, the specific quantitative data (e.g., mean values and statistical measures for biochemical assays) and highly detailed, step-by-step protocols from the primary preclinical studies were not available in the accessed literature. The presented information is a comprehensive reflection of the existing, publicly accessible findings.

Non-Clinical Safety and Toxicity Profile

Preclinical evaluations of this compound in rat models have consistently indicated a safe pharmacological profile.[1][2][3][4] Repeated administration did not lead to the development of tolerance or produce toxicological changes, particularly in the liver.[5] Chronic treatment in obese Zucker rats was associated with a general improvement in plasma biomarkers related to liver damage.[1][2][3]

Cardiotoxicity Assessment: hERG Channel Interaction

A critical component of preclinical safety assessment is evaluating a compound's potential to induce cardiac arrhythmias by blocking the human ether-a-go-go-related gene (hERG) potassium channel. This compound exhibited no significant inhibitory activity on the hERG channel, with a half-maximal inhibitory concentration (IC50) value greater than 150 μM.[1] This high IC50 value suggests a low risk of causing drug-induced QT prolongation, a key concern for cardiotoxicity.[1][3]

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

This compound was evaluated for its potential to inhibit major cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of most clinical drugs. The studies found that this compound had no moderate effects on the activity of the tested liver cytochrome P450 isoforms.[6] This indicates a low likelihood of this compound causing clinically significant drug-drug interactions by inhibiting the metabolic pathways of co-administered medications.[4]

Quantitative Data Summary

The following tables summarize the key safety and efficacy parameters investigated in preclinical studies of this compound.

Table 1: In Vitro Safety Pharmacology

ParameterAssay SystemResultImplication
hERG Channel Inhibition Not specified, likely patch clamp or flux assay on hERG-transfected cells.IC50 > 150 µM[1]Low risk of cardiotoxicity and QT prolongation.[1][3]
Cytochrome P450 Inhibition Human liver microsomes with isoform-specific substrates.No moderate inhibitory effects observed.[6]Low potential for metabolism-based drug-drug interactions.[4]

Table 2: In Vivo Safety & Efficacy in Zucker Rat Model of NAFLD

ParameterAnimal ModelTreatmentOutcome
Hepatic Lipid Accumulation Obese Zucker Rats5 mg/kg this compound, daily i.p. for 15 daysSignificantly reduced.[1][2][3]
Plasma Triglycerides Obese Zucker Rats5 mg/kg this compound, daily i.p. for 15 daysSignificantly reduced.[1][2][3]
Plasma Transaminases (ALT, AST) Obese Zucker Rats5 mg/kg this compound, daily i.p. for 15 daysGeneral improvement in profile related to liver damage.[1]
Apoptosis Markers (Caspase-3) Obese Zucker Rats5 mg/kg this compound, daily i.p. for 15 daysReduced expression, indicating an anti-apoptotic effect.[3]
Body Weight Obese Zucker Rats5 mg/kg this compound, daily i.p. for 15 daysNo significant reduction in obese rats; reduction observed in lean rats.[7]

Table 3: Efficacy in Rat Model of Alcohol Consumption

ParameterAnimal ModelTreatmentOutcome
Alcohol Intake Alcohol-preferring msP ratsAcute administrationPotent inhibition (EC50 of 0.2 mg/kg).[5]
Alcohol Self-Administration Wistar and msP ratsAcute administrationSignificantly reduced.[5]
Tolerance msP ratsRepeated administrationNo development of tolerance observed.[5]

Mechanism of Action & Signaling Pathways

This compound's therapeutic effects are derived from its unique dual pharmacology, simultaneously modulating two key signaling systems: the endocannabinoid system and the PPAR nuclear receptor family.

CB1 Receptor Antagonism

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is overactive in metabolic disorders and addiction.[7] As an antagonist, this compound binds to the CB1 receptor and prevents its activation by endogenous cannabinoids like anandamide. This blockade inhibits the downstream Gi/o protein signaling cascade, which normally suppresses adenylyl cyclase activity and reduces cyclic AMP (cAMP) levels.[4] In the liver, CB1 receptor activation promotes de novo lipogenesis; therefore, this compound's antagonism of this receptor contributes to its anti-steatotic effects.[3]

CB1_Antagonism_Pathway CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->CB1 Binds & Blocks Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Binds & Activates Gi_o->AC Lipogenesis Promotion of De Novo Lipogenesis cAMP->Lipogenesis caption Fig 1. This compound Pathway - CB1 Receptor Antagonism.

Fig 1. This compound Pathway - CB1 Receptor Antagonism.
PPARα Agonism

PPARα is a ligand-activated transcription factor highly expressed in the liver that plays a pivotal role in regulating lipid metabolism.[7] As a PPARα agonist, this compound binds to and activates this receptor. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes encoding enzymes essential for fatty acid oxidation (e.g., CPT1, ACOX1) and downregulates the expression of lipogenic enzymes (e.g., FAS, HMGCR), leading to reduced lipid synthesis and enhanced lipid breakdown.[3]

PPARA_Agonism_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARA PPARα This compound->PPARA Binds & Activates Complex PPARα-RXR Heterodimer PPARA->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Up ↑ Transcription of Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->Gene_Up Regulates Gene_Down ↓ Transcription of Lipogenesis Genes (e.g., FAS, HMGCR) PPRE->Gene_Down Regulates caption Fig 2. This compound Pathway - PPARα Agonism.

Fig 2. This compound Pathway - PPARα Agonism.

Experimental Protocols

The safety and efficacy of this compound were established through a series of in vitro and in vivo experiments. While specific, granular details are proprietary to the conducting laboratories, the methodologies adhere to standard practices in preclinical drug development.

In Vivo Animal Studies
  • Model: Male lean and obese Zucker rats were used as a genetic model of obesity and NAFLD. Marchigian-Sardinian alcohol-preferring (msP) rats were used for alcohol consumption studies.[1][5]

  • Drug Administration: this compound was administered via daily intraperitoneal (i.p.) injection at a dose of 5 mg/kg for a period of 15 days for the NAFLD study.[1][2]

  • Workflow:

    Animal_Study_Workflow A Acclimatization of Lean & Obese Zucker Rats B Baseline Measurement (Body Weight, Plasma etc.) A->B C Daily i.p. Administration (Vehicle or this compound 5mg/kg) for 15 Days B->C D Final Measurements & Sample Collection C->D E Plasma Collection (Biochemical Analysis) D->E F Liver Tissue Collection D->F G Histological & Immunohistochemical Analysis F->G H Molecular Biology Analysis (mRNA, Protein Expression) F->H caption Fig 3. General Workflow for In Vivo NAFLD Study.

    Fig 3. General Workflow for In Vivo NAFLD Study.
  • Analyses: Following the treatment period, plasma and liver samples were collected for a suite of analyses including:

    • Biochemical Analysis: Measurement of plasma levels of triglycerides, cholesterol, and liver transaminases (ALT, AST).

    • Histological Studies: Staining of liver sections (e.g., Hematoxylin-Eosin, Oil Red O) to assess lipid accumulation and tissue morphology.[2]

    • Immunohistochemistry: Detection of proteins such as cleaved caspase-3 to evaluate apoptosis.[3]

    • Molecular Biology: Western blot and/or qPCR to quantify the expression of key enzymes and proteins involved in lipid metabolism (e.g., FAS, HMGCR) and cannabinoid signaling (e.g., CB1 receptor).[1][2]

In Vitro Safety Assays
  • hERG Inhibition Assay:

    • Principle: To assess the potential for QT prolongation, the inhibitory effect of this compound on the hERG potassium channel is measured.

    • Standard Protocol: The assay is typically performed using a whole-cell patch-clamp technique on a stable cell line expressing the hERG channel (e.g., HEK293 cells). Cells are exposed to increasing concentrations of this compound, and the current passing through the hERG channels is measured. The concentration that inhibits 50% of the current (IC50) is then determined. Automated, higher-throughput fluorescence or flux-based assays are also commonly used for screening.

  • Cytochrome P450 (CYP) Inhibition Assay:

    • Principle: To evaluate the potential for drug-drug interactions, the ability of this compound to inhibit the activity of major drug-metabolizing CYP isoforms is tested.

    • Standard Protocol: The assay uses human liver microsomes, which contain a mixture of CYP enzymes. A panel of isoform-specific probe substrates is incubated with the microsomes in the presence of various concentrations of this compound. The rate of formation of the specific metabolite for each isoform is measured using LC-MS/MS. A decrease in metabolite formation compared to a vehicle control indicates inhibition, from which an IC50 value is calculated for each CYP isoform.[6]

Conclusion

Based on available preclinical data, N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide (this compound) possesses a promising safety and toxicity profile. Key findings demonstrate a low risk for cardiotoxicity and a minimal potential for cytochrome P450-mediated drug-drug interactions. In animal models, this compound is well-tolerated and shows protective effects in the liver, reducing steatosis and markers of cellular damage. These findings support the continued investigation of this compound as a potential therapeutic agent for non-alcoholic fatty liver disease and other metabolic conditions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of OLHHA (Oleoyl-L-hydroxy-L-histidine-L-alpha-alanine)

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, no specific in vivo studies detailing the dosage, administration, or mechanistic pathways of OLHHA (Oleoyl-L-hydroxy-L-histidine-L-alpha-alanine) have been identified. The information required to generate detailed application notes, experimental protocols, and signaling pathway diagrams for this specific compound is not present in the public domain.

The following sections provide general guidance and standardized protocols for conducting in vivo studies with novel compounds, which can be adapted for initial exploratory research on this compound once preliminary in vitro data or theoretical assessments are established. This document is intended to serve as a foundational framework for designing and implementing such studies, emphasizing best practices in animal research.

I. General Considerations for In Vivo Dosing of Novel Compounds

The determination of an appropriate in vivo dosage for a novel compound like this compound is a critical step that requires careful consideration of multiple factors. The absence of prior data necessitates a systematic and cautious approach.

1.1. Dose Range Finding Studies: Initial in vivo experiments should focus on establishing a safe and potentially efficacious dose range. These studies typically involve a small number of animals and a wide range of doses to identify the Maximum Tolerated Dose (MTD) and potential dose-limiting toxicities.

1.2. Allometric Scaling: In the absence of direct data, researchers can theoretically estimate a starting dose by allometric scaling from in vitro effective concentrations (e.g., IC50 or EC50). This method uses body surface area conversions between species to predict a human equivalent dose (HED) and subsequently, a starting dose for animal models. It is crucial to note that this is a theoretical estimation and must be validated empirically.

Table 1: General Parameters for Dose Range Finding Studies

ParameterDescription
Animal Model Select a species relevant to the research question (e.g., mice, rats).
Number of Animals Typically 3-5 animals per dose group.
Dose Levels A wide range, often logarithmic, e.g., 1, 10, 100 mg/kg.
Route of Administration Based on the compound's properties and intended clinical use (e.g., oral gavage, intraperitoneal injection).
Observation Period Monitor for clinical signs of toxicity, body weight changes, and mortality for a defined period (e.g., 7-14 days).

II. Standard Experimental Protocols for In Vivo Compound Administration

The following are generalized protocols for common routes of administration in rodent models. These should be adapted based on the specific characteristics of this compound, such as its solubility and stability.

2.1. Preparation of Dosing Solutions: The formulation of the compound for in vivo administration is critical for ensuring accurate and consistent dosing.

  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), corn oil, or aqueous solutions containing solubilizing agents like DMSO or Tween 80. It is imperative to conduct vehicle toxicity studies to ensure the chosen vehicle does not produce confounding effects.

  • Concentration Calculation: The concentration of the dosing solution should be calculated to deliver the desired dose in a volume appropriate for the animal species and route of administration.

2.2. Protocol for Oral Gavage (Rodents):

Oral gavage is a common method for administering precise doses of a compound directly to the stomach.

Materials:

  • This compound dosing solution

  • Appropriately sized gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Gently restrain the animal to immobilize its head and straighten the neck and back.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth toward the esophagus.

  • Ensure the needle has entered the esophagus and not the trachea. If the animal exhibits respiratory distress, withdraw the needle immediately.

  • Slowly administer the solution.

  • Gently remove the gavage needle.

  • Monitor the animal for any adverse reactions.

2.3. Protocol for Intraperitoneal (IP) Injection (Rodents):

IP injection is a common parenteral route for systemic administration.

Materials:

  • This compound dosing solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Accurately weigh the animal to determine the correct injection volume.

  • Restrain the animal to expose the abdomen.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle with the bevel up.

  • Aspirate to ensure no fluid (urine or blood) is drawn back into the syringe.

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitor the animal for any adverse reactions.

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for in vivo studies of a novel compound and a hypothetical signaling pathway. These are templates and do not represent actual data for this compound.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Studies In_Vitro_Studies In Vitro Studies (Efficacy & Toxicity) Compound_Formulation Compound Formulation (Solubility & Stability) In_Vitro_Studies->Compound_Formulation Dose_Range_Finding Dose Range Finding (MTD Determination) Compound_Formulation->Dose_Range_Finding Efficacy_Studies Efficacy Studies (Animal Models of Disease) Dose_Range_Finding->Efficacy_Studies Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Efficacy_Studies->Pharmacokinetic_Studies Toxicology_Studies Toxicology Studies (Safety Assessment) Pharmacokinetic_Studies->Toxicology_Studies

Caption: Generalized experimental workflow for in vivo evaluation of a novel compound.

hypothetical_signaling_pathway This compound This compound Receptor_X Receptor X This compound->Receptor_X Binds Kinase_A Kinase A Receptor_X->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Y Transcription Factor Y Kinase_B->Transcription_Factor_Y Activates Gene_Expression Target Gene Expression Transcription_Factor_Y->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The information provided above is for educational and illustrative purposes only. It is not a substitute for a thorough literature review and carefully designed, ethically approved experimental protocols. Researchers must conduct their own comprehensive searches for any new data that may become available on this compound and should always adhere to institutional and national guidelines for the humane care and use of laboratory animals.

Application Notes and Protocols for Preparing Stock Solutions of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acids and other hydrophobic molecules are essential for various biological research areas, including metabolism, cell signaling, and drug delivery. However, their poor water solubility presents a significant challenge for the preparation of stock solutions for in vitro and in vivo studies. This document provides detailed protocols for the preparation of stock solutions of oleic acid, a common monounsaturated long-chain fatty acid, which can be adapted for other similar hydrophobic compounds.

The key to successfully solubilizing long-chain fatty acids is the selection of an appropriate solvent and, in many cases, the use of a carrier protein like bovine serum albumin (BSA) to enhance bioavailability in aqueous solutions, particularly for cell culture experiments.

Data Presentation: Solubility of Oleic Acid

The following table summarizes the solubility of oleic acid in various common laboratory solvents. This information is critical for selecting the appropriate solvent for your stock solution based on the desired concentration and downstream application.

SolventSolubilityNotes
Water Insoluble[1]Forms a film on the surface.
Ethanol (B145695) Miscible[2]A common solvent for preparing high-concentration stock solutions.[3]
Dimethyl Sulfoxide (DMSO) ≥ 62.5 mg/mL[4]Another common solvent for high-concentration stocks.[5]
Methanol Soluble
Chloroform Soluble[2]
Ether Soluble[1][2]
Acetone Miscible[2]
Benzene Soluble[2]
PBS (pH 7.2) Approx. 100 µg/mL[3]Solubility is very low in aqueous buffers without a carrier.
0.1 M NaOH 100 mg/mL (requires sonication)[4]The basic pH deprotonates the carboxylic acid, forming a more soluble salt.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Oleic Acid Stock Solution in Ethanol

This protocol describes the preparation of a high-concentration stock solution of oleic acid in ethanol, which is suitable for long-term storage and subsequent dilution into aqueous media or for the preparation of fatty acid-BSA complexes.

Materials:

  • Oleic acid (high purity)

  • Ethanol (200 proof, anhydrous)

  • Sterile, amber glass vials or tubes

  • Nitrogen gas source (optional, but recommended)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation: Under a fume hood, allow the oleic acid and ethanol to come to room temperature.

  • Weighing: Accurately weigh the desired amount of oleic acid in a sterile, amber glass vial.

  • Dissolving: Add the required volume of ethanol to the vial to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Cap the vial tightly and vortex until the oleic acid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.

  • Inert Gas Overlay (Optional): To prevent oxidation, gently flush the headspace of the vial with dry nitrogen gas before capping.[3]

  • Storage: Store the stock solution at -20°C. Oleic acid solutions in ethanol are stable for at least two years when stored properly.[3]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage A Equilibrate Reagents B Weigh Oleic Acid A->B C Add Ethanol B->C D Vortex to Dissolve C->D E Overlay with Nitrogen (Optional) D->E F Store at -20°C E->F

Workflow for preparing a high-concentration oleic acid stock solution.

Protocol 2: Preparation of an Oleic Acid-BSA Complex for Cell Culture

For most cell-based assays, it is necessary to complex fatty acids with a carrier protein like fatty acid-free BSA to facilitate their delivery to cells in an aqueous culture medium.

Materials:

  • High-concentration oleic acid stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)

  • Sterile 50 mL conical tubes

  • Water bath set to 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10% (w/v). Gently rock or swirl the solution to dissolve the BSA without generating foam. This may take some time. Do not vortex vigorously as this can denature the protein.

  • Warm Solutions: Warm the 10% BSA solution and the oleic acid stock solution to 37°C.

  • Complexation: While gently swirling the BSA solution, slowly add the required volume of the oleic acid stock solution dropwise to the BSA solution to achieve the desired final concentration of oleic acid and a suitable molar ratio of oleic acid to BSA (typically between 3:1 and 6:1).

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes with gentle agitation to allow for the complex to form.

  • Sterilization: Sterile filter the final oleic acid-BSA complex solution through a 0.22 µm filter.

  • Use and Storage: The oleic acid-BSA complex is now ready for use in cell culture. It is recommended to prepare this solution fresh for each experiment. If short-term storage is necessary, it can be stored at 4°C for up to one week.

G cluster_bsa BSA Preparation cluster_complex Complexation cluster_final Final Steps A Dissolve BSA in PBS/Medium B Warm BSA and Oleic Acid Solutions A->B C Add Oleic Acid to BSA Solution B->C D Incubate at 37°C C->D E Sterile Filter D->E F Ready for Use E->F

Workflow for preparing an oleic acid-BSA complex.

Stability and Storage

  • Powder: Pure oleic acid should be stored in a cool, dark place under an inert atmosphere to prevent oxidation.

  • Stock Solutions: High-concentration stock solutions in organic solvents like ethanol or DMSO should be stored at -20°C or -80°C in tightly sealed amber vials to protect from light and air.[3][6] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions/Complexes: Aqueous solutions of oleic acid or oleic acid-BSA complexes are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3] If necessary, they can be stored at 4°C for a short period (up to one week), but the stability should be verified for the specific application.

Conclusion

The protocols outlined in these application notes provide a reliable framework for the preparation of stock solutions of oleic acid and can be adapted for other hydrophobic molecules. Proper solvent selection, handling techniques to minimize oxidation, and the use of carrier proteins for aqueous applications are critical for obtaining reproducible and meaningful experimental results.

References

Application Notes and Protocols for the Administration of Oleoyl-L-histidyl-L-histidyl-L-arginine (OLHHA) and Similar Peptides in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research on the in vivo administration of Oleoyl-L-histidyl-L-histidyl-L-arginine (OLHHA) or closely related oleoyl-conjugated histidine-arginine peptides in mouse models is limited. The majority of the available data focuses on their synthesis and application as cell-penetrating peptides (CPPs) for siRNA delivery in in vitro cell culture systems. The following application notes and protocols are based on the available in vitro data and generalized best practices for the administration of novel peptides in animal models.

Introduction to Oleoyl-Histidine-Arginine Peptides

Oleoyl-L-histidyl-L-histidyl-L-arginine (this compound) is a synthetic lipopeptide. It belongs to a class of molecules known as cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. The structure of this compound combines:

  • An oleoyl (B10858665) group: A fatty acid that increases the hydrophobicity of the peptide, which can enhance its interaction with the cell membrane.

  • Histidine and Arginine residues: These amino acids, particularly the positively charged arginine, are crucial for the peptide's ability to interact with and penetrate the negatively charged cell membrane. Histidine residues can also aid in endosomal escape through the "proton sponge" effect.

The primary application of these peptides currently under investigation is as non-viral vectors for the delivery of therapeutic cargo, such as small interfering RNA (siRNA), into cells.[1][2][3]

Application Notes

Current Applications (In Vitro)
  • siRNA Delivery: Oleoyl-conjugated histidine-arginine peptides have been synthesized and evaluated as carriers for siRNA. They form nanocomplexes with siRNA through electrostatic interactions between the positively charged peptide and the negatively charged siRNA backbone.[2][3]

  • Gene Silencing: These peptide-siRNA complexes have been shown to facilitate the cellular uptake of siRNA and lead to the silencing of target genes in various cell lines. For example, an oleoyl-conjugated histidine-arginine peptide has been used to silence the STAT-3 gene in breast cancer cells.[1][2][3]

  • Cell-Penetrating Properties: The combination of a lipid moiety and cationic amino acids allows these peptides to efficiently penetrate cell membranes, a key feature of CPPs.[2][4][5]

Potential In Vivo Applications in Mouse Models

While specific in vivo data for this compound is not yet available, based on its in vitro functions, potential applications in mouse models could include:

  • Targeted Gene Silencing: Administration of this compound complexed with a specific siRNA could be used to silence disease-related genes in various mouse models of cancer, inflammation, or genetic disorders.

  • Drug Delivery: this compound could potentially be used to enhance the delivery of other therapeutic molecules to target tissues.

  • Pharmacokinetic and Biodistribution Studies: Initial in vivo studies would likely focus on determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Data

There is currently no quantitative data from in vivo mouse studies available in the published literature for this compound or closely related oleoyl-conjugated histidine-arginine peptides. Therefore, tables summarizing effects on physiological parameters cannot be provided at this time.

Experimental Protocols

The following is a generalized protocol for the administration of a novel peptide like this compound in a mouse model. This protocol should be adapted and optimized based on the specific research question and the physicochemical properties of the peptide.

General Protocol for In Vivo Administration of this compound

4.1.1. Materials

  • This compound peptide (synthesized and purified)

  • Sterile, pyrogen-free vehicle (e.g., saline, phosphate-buffered saline (PBS))

  • Mouse strain appropriate for the study (e.g., C57BL/6, BALB/c)

  • Syringes and needles of appropriate size for the chosen route of administration

  • Animal balance

  • Equipment for endpoint analysis (e.g., imaging systems, surgical tools for tissue collection, etc.)

4.1.2. Peptide Preparation

  • Solubilization: Dissolve the lyophilized this compound peptide in a small amount of sterile solvent (e.g., dimethyl sulfoxide, DMSO) if necessary. Further dilute the peptide to the final desired concentration in a sterile, pyrogen-free vehicle (e.g., saline or PBS). The final concentration of the initial solvent should be minimal and tested for toxicity in a pilot study.

  • Complex Formation (if applicable): If delivering siRNA, mix the this compound solution with the siRNA solution at a predetermined N/P ratio (the ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA).[2] Allow the complex to form according to the optimized protocol, typically involving a short incubation period at room temperature.

  • Sterilization: Ensure the final preparation is sterile, for example, by passing it through a 0.22 µm filter if the complex size allows.

4.1.3. Animal Handling and Administration

  • Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to control and experimental groups.

  • Dosage Calculation: Calculate the dose of this compound based on the body weight of the mice (e.g., in mg/kg).

  • Administration: Administer the prepared this compound solution or this compound-siRNA complex via the chosen route. Common routes for peptide administration include:

    • Intravenous (IV) injection: Typically into the tail vein. Provides rapid systemic distribution.

    • Intraperitoneal (IP) injection: A common route for systemic administration.

    • Subcutaneous (SC) injection: For slower, more sustained release.

    • Intranasal administration: For delivery to the respiratory tract and potentially the brain.[6]

  • Control Group: Administer the vehicle solution (without the peptide) to the control group.

4.1.4. Monitoring and Endpoint Analysis

  • Health Monitoring: Monitor the mice regularly for any signs of toxicity or adverse effects.

  • Data Collection: Collect data relevant to the study's objectives. This could include:

    • Tumor size measurements in cancer models.

    • Behavioral assessments.

    • Blood sampling for biomarker analysis.

    • Body weight and food intake measurements.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, gene expression analysis, protein quantification).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and similar peptides is their function as cell-penetrating peptides. The signaling pathways involved are primarily related to cellular uptake.

General Mechanism of Cellular Uptake for Cell-Penetrating Peptides

CPPs are thought to enter cells through two main pathways:

  • Direct Penetration: The peptide directly crosses the cell membrane. This process is generally energy-independent and can involve mechanisms like the formation of transient pores or inverted micelles.[5]

  • Endocytosis: The peptide is taken up into the cell via endocytic vesicles. This is an energy-dependent process and can involve several pathways such as macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis.[5] For the peptide's cargo to be effective, it must escape from the endosome before it is degraded in the lysosome. The histidine residues in this compound are thought to facilitate this escape through the proton sponge effect.

CPP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm CPP This compound-Cargo Complex membrane CPP->membrane Direct Penetration endosome Endosome CPP->endosome Endocytosis cargo_release_direct Cargo Release membrane->cargo_release_direct cargo_release_endo Cargo Release endosome->cargo_release_endo Endosomal Escape lysosome Lysosome (Degradation) endosome->lysosome

Caption: General cellular uptake pathways for cell-penetrating peptides (CPPs).

Experimental Workflow

The following diagram illustrates a logical workflow for a hypothetical in vivo study of this compound in a mouse model.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis & Conclusion arrow arrow A Hypothesis (e.g., this compound-siRNA silences gene X in vivo) B This compound & siRNA Preparation/Purification A->B C Animal Model Selection (e.g., tumor xenograft mouse) B->C D Pilot Study (Toxicity & Dosing) C->D E Animal Grouping & Baseline Measurement D->E F This compound-siRNA Administration (e.g., IV, IP) E->F G In-life Monitoring (e.g., tumor volume, body weight) F->G H Endpoint Analysis (Tissue collection, qPCR, Western Blot) G->H I Data Analysis & Statistical Evaluation H->I J Conclusion & Reporting I->J

Caption: A hypothetical workflow for an in vivo study of this compound.

References

Application Notes and Protocols for the Analytical Detection of Oleoyl-L-homoserine lactone (OLHHA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleoyl-L-homoserine lactone (OLHHA) is a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The detection and quantification of this compound are crucial for understanding its role in various biological processes, including pathogenesis and biofilm formation, and for the development of novel anti-quorum sensing therapeutics. These application notes provide detailed protocols for the primary analytical methods used to detect and quantify this compound and other long-chain AHLs: Liquid Chromatography-Mass Spectrometry (LC-MS), biosensor-based assays, and Enzyme-Linked Immunosorbent Assay (ELISA).

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the sensitive and specific detection and quantification of AHLs.[1][2] This method allows for the separation of different AHLs from complex biological matrices and their subsequent identification and quantification based on their mass-to-charge ratio.[1][3][4]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported, the following table summarizes typical performance characteristics for the analysis of long-chain AHLs using LC-MS/MS, which can be considered indicative for this compound.

ParameterTypical Value RangeReference(s)
Limit of Detection (LOD)0.1 - 10 nM[5]
Limit of Quantitation (LOQ)0.5 - 50 nM[2]
Linearity (R²)> 0.99[6]
Recovery85 - 110%[7]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the extraction and analysis of this compound from bacterial culture supernatants.

1. Sample Preparation (Extraction from Bacterial Culture)

  • Materials:

    • Bacterial culture grown to the desired cell density.

    • Ethyl acetate (B1210297) (HPLC grade).

    • Anhydrous sodium sulfate.

    • Centrifuge and centrifuge tubes.

    • Rotary evaporator or nitrogen stream evaporator.

    • Acetonitrile (B52724) (HPLC grade).

    • Internal standard (e.g., a stable isotope-labeled long-chain AHL).[7]

  • Procedure:

    • Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

    • Transfer the supernatant to a clean tube.

    • Spike the supernatant with an appropriate internal standard to correct for extraction efficiency and matrix effects.[7]

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.

    • Vortex vigorously for 1 minute and then allow the phases to separate.

    • Collect the upper organic phase (ethyl acetate).

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of acetonitrile (e.g., 100 µL) for LC-MS/MS analysis.[8]

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3][4]

    • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.[2][6]

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example for a Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard. The primary product ion for AHLs is typically at m/z 102, corresponding to the lactone ring.[9]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drying Drying and Reconstitution Extraction->Drying LC HPLC/UHPLC Separation Drying->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data Acquisition & Analysis MSMS->Data QuorumSensing cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) OLHHA_in This compound (Intracellular) AHL_Synthase->OLHHA_in This compound Synthesis OLHHA_out This compound (Extracellular) AHL_Synthase->OLHHA_out Diffusion Precursors Precursors (SAM + Acyl-ACP) Precursors->AHL_Synthase Receptor Receptor Protein (e.g., LuxR) AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex Gene_Expression Target Gene Expression AHL_Receptor_Complex->Gene_Expression OLHHA_in->Receptor OLHHA_out->OLHHA_in ELISA_Workflow cluster_steps ELISA Protocol Add_Sample Add Sample/Standard & Primary Antibody Incubate1 Incubation & Competition Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Secondary Add Secondary Antibody Wash1->Add_Secondary Incubate2 Incubation Add_Secondary->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Color Development Add_Substrate->Incubate3 Stop Stop Reaction Incubate3->Stop Read Read Absorbance Stop->Read

References

Application Notes and Protocols for Protein Binding Assays Using Proximity Ligation Assay (PLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. The Oligonucleotide-Ligated Homogeneous Hybridization Assay (OLHHA), more commonly known and widely implemented as the Proximity Ligation Assay (PLA), is a powerful and highly sensitive immunoassay for the in situ detection of proteins, protein modifications, and protein-protein interactions.[1][2] This technology offers single-molecule resolution, allowing for the visualization and quantification of transient or weak interactions within the native cellular environment.[2]

PLA overcomes some limitations of traditional methods like co-immunoprecipitation by providing spatial information about where these interactions occur within the cell. The assay's high specificity is achieved through a dual recognition requirement, where two antibody-oligonucleotide conjugates must bind to their targets in close proximity (typically less than 40 nm) for a signal to be generated.[3][4][5]

Principle of the Assay

The Proximity Ligation Assay is based on the principle that when two specific primary antibodies bind to two target proteins (or two epitopes on the same protein) that are in close proximity, a detectable signal can be generated through the ligation of attached oligonucleotides. These oligonucleotides then serve as a template for rolling circle amplification (RCA), leading to a significant amplification of the signal, which is visualized as a discrete fluorescent spot. Each spot represents a single detected protein or interaction event.[1][5]

Applications in Research and Drug Development

  • Validation of Protein-Protein Interactions: PLA is extensively used to confirm and visualize PPIs identified through other methods like yeast two-hybrid or mass spectrometry.

  • Drug Target Engagement Studies: Researchers can use PLA to determine if a drug candidate disrupts or enhances a specific protein-protein interaction within cells, providing crucial information about its mechanism of action.

  • Biomarker Discovery and Validation: The ability to quantify PPIs in clinical samples, such as formalin-fixed paraffin-embedded (FFPE) tissues, makes PLA a valuable tool for identifying and validating biomarkers for disease diagnosis, prognosis, and patient stratification.

  • Signal Transduction Pathway Analysis: PLA allows for the detailed study of signaling cascades by visualizing the co-localization and interaction of key signaling proteins upon stimulation or inhibition.

Experimental Workflow and Signaling Pathway Diagrams

The experimental workflow for a typical Proximity Ligation Assay is depicted below. This is followed by a conceptual diagram illustrating how PLA can be used to investigate a simplified signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_antibody_incubation Antibody Incubation cluster_ligation_amplification Ligation and Amplification cluster_detection_analysis Detection and Analysis start Fix and Permeabilize Cells/Tissues blocking Blocking start->blocking primary_ab Incubate with Primary Antibodies blocking->primary_ab pla_probes Incubate with PLA Probes (Secondary Ab-Oligo Conjugates) primary_ab->pla_probes Wash ligation Ligation of Oligonucleotides pla_probes->ligation Wash amplification Rolling Circle Amplification (RCA) ligation->amplification Wash detection Hybridize with Labeled Probes amplification->detection Wash imaging Fluorescence Microscopy detection->imaging quantification Image Analysis and Quantification imaging->quantification end Results quantification->end

Figure 1: Experimental workflow of the Proximity Ligation Assay (PLA).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand ReceptorA Receptor A Ligand->ReceptorA Binds ReceptorB Receptor B ReceptorA->ReceptorB Dimerizes (PLA Target 1) ProteinX Protein X ReceptorB->ProteinX Activates ProteinY Protein Y ProteinX->ProteinY Interacts (PLA Target 2) Response Cellular Response ProteinY->Response Leads to

Figure 2: Conceptual diagram of using PLA to detect protein-protein interactions in a signaling pathway.

Quantitative Data Presentation

The output of a PLA experiment is typically fluorescent images where each bright dot represents a single protein-protein interaction event. These images can be quantified using image analysis software.[3] Data can be presented as the number of PLA signals per cell or the total area of the PLA signal per cell.[3] Below is an example of how quantitative data from a PLA experiment investigating the effect of a drug on a protein-protein interaction can be summarized.

Treatment GroupConcentrationMean PLA Signals per Cell (± SEM)Fold Change vs. Vehiclep-value
Vehicle Control0 µM15.2 ± 1.81.0-
Drug X1 µM12.5 ± 1.50.820.15
Drug X10 µM7.8 ± 1.10.51<0.01
Drug X50 µM4.1 ± 0.80.27<0.001
Negative Control-1.5 ± 0.40.10<0.001

Detailed Experimental Protocol

This protocol provides a general framework for performing a Proximity Ligation Assay on cultured cells grown on coverslips. Optimization of antibody concentrations and incubation times may be required.

Materials:

  • Cultured cells on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (provided in most commercial PLA kits)

  • Primary antibodies against the two proteins of interest (raised in different species, e.g., mouse and rabbit)

  • Commercial PLA Kit (containing PLA probes, ligation solution, amplification solution, and wash buffers)

  • Detection reagents (fluorescently labeled oligonucleotides)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Seed cells on coverslips and grow to the desired confluency (e.g., 50-70%).[5]

    • Wash the cells twice with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add blocking solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.

  • Primary Antibody Incubation:

    • Dilute the two primary antibodies (from different species) in the antibody diluent provided in the PLA kit to their optimal concentrations.

    • Aspirate the blocking solution and add the primary antibody solution to the coverslips.

    • Incubate in a humidified chamber for 2 hours at 37°C or overnight at 4°C.[1]

    • Wash the coverslips twice with Wash Buffer A (from the kit) for 5 minutes each with gentle agitation.[5]

  • PLA Probe Incubation:

    • Dilute the two PLA probes (anti-mouse PLUS and anti-rabbit MINUS, or vice versa) in antibody diluent.

    • Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.[5]

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each with gentle agitation.

  • Ligation:

    • Prepare the ligation solution by diluting the ligase in the ligation buffer as per the kit instructions.

    • Add the ligation solution to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.[5]

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

  • Amplification:

    • Prepare the amplification solution by diluting the polymerase in the amplification buffer as per the kit instructions.

    • Add the amplification solution to the coverslips and incubate in a humidified chamber for 90-120 minutes at 37°C.

    • Wash the coverslips twice with Wash Buffer B (from the kit) for 10 minutes each, followed by one wash with 0.01x Wash Buffer B for 1 minute.

  • Detection and Mounting:

    • Dilute the fluorescently labeled detection oligonucleotides in the provided diluent.

    • Add the detection solution to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.

    • Wash the coverslips twice with Wash Buffer B for 10 minutes each.

    • Briefly rinse the coverslips in deionized water.

    • Mount the coverslips on microscope slides using a drop of mounting medium containing DAPI.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Imaging and Analysis:

    • Visualize the PLA signals using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

    • Capture images from multiple random fields of view for each experimental condition.

    • Quantify the number of PLA signals per cell using image analysis software such as ImageJ/FIJI.[3] The number of cells can be determined by counting the DAPI-stained nuclei.[3]

    • Perform statistical analysis on the quantified data.

References

Application Notes and Protocols for the Quantification of Hydroxy-Octadecadienoic Acids (HODEs) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized linoleic acid metabolites (OXLAMs), particularly 9-hydroxy-octadecadienoic acid (9-HODE) and 13-hydroxy-octadecadienoic acid (13-HODE), are significant biomarkers of oxidative stress and are implicated in a variety of physiological and pathological processes including inflammation, cardiovascular disease, and chronic pain.[1][2] Accurate quantification of these analytes in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. These application notes provide detailed protocols for the extraction and quantification of HODEs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biological Significance of HODEs

Linoleic acid, an essential omega-6 fatty acid, is a major component of cellular membranes. Under conditions of oxidative stress, linoleic acid is oxidized enzymatically by lipoxygenases or non-enzymatically by reactive oxygen species to form hydroperoxy-octadecadienoic acids (HPODEs), which are then rapidly reduced to the more stable HODEs.[1] These molecules act as signaling lipids, modulating various cellular pathways. For instance, 9-HODE is a known agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A, which is involved in inflammation and immune cell migration.[3][4] Both 9-HODE and 13-HODE can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[5][6][7] Furthermore, HODEs can activate Transient Receptor Potential (TRP) channels, such as TRPV1, contributing to pain perception.[1][8]

Quantitative Data Summary

The following tables summarize representative quantitative data for HODEs in biological samples from published studies. These values can serve as a reference for researchers establishing their own quantitative assays.

Table 1: HODE Concentrations in Rat Plasma

AnalyteConcentration (nmol/L)MethodReference
9-HODE57.8 ± 18.7Q-TOFMS[9]
13-HODE123.2 ± 31.1Q-TOFMS[9]

Table 2: Fold Change of Plasma HODEs in Humans After Exercise

Time PointFold Change (vs. Pre-exercise)MethodReference
Immediately Post-exercise3.1GC-MS and LC-MS[3][10]
1.5 h Post-exercise1.7GC-MS and LC-MS[3][10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of HODEs from Plasma

This protocol describes the extraction of HODEs from plasma samples using solid-phase extraction, a common technique for sample cleanup and concentration prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Internal Standard (e.g., d4-9-HODE, d4-13-HODE)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding 400 µL of cold methanol.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water/methanol (90:10, v/v).

  • Elute the HODEs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of HODEs

This protocol outlines the parameters for the quantification of HODEs using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 9-HODE/13-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1 / 195.1

    • d4-9-HODE/d4-13-HODE: Precursor ion (m/z) 299.2 -> Product ion (m/z) 175.1 / 199.1

  • Collision Energy: Optimized for the specific instrument.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving HODEs and a general experimental workflow for their quantification.

G HODE Signaling Pathways cluster_0 Inflammation & Pain cluster_1 Gene Regulation Linoleic Acid Linoleic Acid 9-HODE 9-HODE Linoleic Acid->9-HODE 13-HODE 13-HODE Linoleic Acid->13-HODE Oxidative Stress Oxidative Stress Oxidative Stress->Linoleic Acid Oxidation GPR132 GPR132 (G2A) 9-HODE->GPR132 Activates TRPV1 TRPV1 9-HODE->TRPV1 Activates 13-HODE->TRPV1 Activates Macrophage\nMigration Macrophage Migration GPR132->Macrophage\nMigration Promotes Pain Perception Pain Perception TRPV1->Pain Perception Increases PPARg PPARγ Gene Expression Gene Expression PPARg->Gene Expression Regulates Inflammation\nModulation Inflammation Modulation Gene Expression->Inflammation\nModulation Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism 9-HODE_clone->PPARg Activates 13-HODE_clone->PPARg Activates G Experimental Workflow for HODE Quantification Biological Sample\n(e.g., Plasma) Biological Sample (e.g., Plasma) Addition of\nInternal Standard Addition of Internal Standard Biological Sample\n(e.g., Plasma)->Addition of\nInternal Standard Protein Precipitation Protein Precipitation Addition of\nInternal Standard->Protein Precipitation Solid-Phase Extraction\n(SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction\n(SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction\n(SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis\n(Quantification)

References

Application Notes: O-GlcNAcase (OGA) Hydrolytic Activity Assays for the Investigation of the Insulin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "OLHHA" is likely a non-standard acronym or a typographical error for assays investigating O-Linked N-acetylhexosamine hydrolase activity. This document provides detailed application notes and protocols for assays measuring the activity of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including the insulin (B600854) signaling pathway. Dysregulation of O-GlcNAc cycling is implicated in the etiology of type II diabetes and insulin resistance.[1][2]

The O-GlcNAc modification is added to serine and threonine residues of nuclear and cytoplasmic proteins by O-GlcNAc transferase (OGT) and removed by OGA.[1][3][4] These two enzymes are the sole regulators of this process, making them key targets for studying and modulating cellular signaling.[1][4][5] Assays that measure the hydrolytic activity of OGA are fundamental tools for screening for novel inhibitors and for elucidating the role of O-GlcNAcylation in pathways such as insulin signaling.

Application in Insulin Signaling Investigation

The insulin signaling pathway is crucial for maintaining glucose homeostasis. Key proteins in this pathway, including IRS1, PI3K, and Akt, are known to be O-GlcNAcylated.[3] O-GlcNAcylation can act as a nutrient sensor; increased glucose flux through the hexosamine biosynthetic pathway leads to higher levels of UDP-GlcNAc, the substrate for OGT, and consequently, increased protein O-GlcNAcylation.[2][6] This elevated O-GlcNAcylation on insulin signaling proteins can attenuate the signal, contributing to insulin resistance.[2][5][6][7]

By utilizing OGA activity assays, researchers can:

  • Screen for and characterize OGA inhibitors: These compounds can be used as chemical probes to increase global O-GlcNAcylation in cellular and animal models, mimicking hyperglycemic conditions and allowing for the study of their effects on insulin sensitivity.

  • Investigate the kinetics of OGA: Understanding the enzymatic properties of OGA and its different isoforms provides insight into its regulatory mechanisms.

  • Quantify OGA activity in biological samples: Measuring OGA activity in tissues or cells under different metabolic conditions can help correlate its function with the development of insulin resistance.

Below are diagrams illustrating the O-GlcNAc cycling pathway and its interaction with the insulin signaling cascade, followed by a typical workflow for an OGA inhibitor screening assay.

O_GlcNAc_Insulin_Pathway cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_OGlcNAc O-GlcNAc Cycling cluster_Insulin Insulin Signaling Pathway Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc ~2-5% of glucose flux OGT OGT UDP_GlcNAc->OGT Substrate Protein Protein (Ser/Thr) OGlcNAc_Protein O-GlcNAc Protein Protein->OGlcNAc_Protein Addition OGlcNAc_Protein->Protein Removal IRS1 IRS-1 OGlcNAc_Protein->IRS1 Inhibits Akt Akt OGlcNAc_Protein->Akt Inhibits OGT->Protein Adds O-GlcNAc OGA OGA (O-GlcNAcase) OGA->OGlcNAc_Protein Removes O-GlcNAc Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS1 PI3K PI3K IRS1->PI3K PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4

Caption: O-GlcNAc cycling and its inhibitory effect on the insulin signaling pathway.

OGA_Inhibitor_Screening_Workflow start Start prepare Prepare Reagents: - Recombinant OGA Enzyme - Fluorogenic/Colorimetric Substrate - Assay Buffer - Test Compounds (Inhibitors) - 96-well Plate start->prepare dispense Dispense Test Compounds and OGA Enzyme into Wells prepare->dispense preincubate Pre-incubate OGA with Compounds dispense->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Signal (Fluorescence/Absorbance) at Timed Intervals incubate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Values measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Preventing OLHHA Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxidized Linoleic Acid Metabolites (OLHHA). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound in your experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are OLHHAs and why is their stability crucial?

Oxidized Linoleic Acid Metabolites (OLHHAs) are bioactive lipids derived from the oxidation of linoleic acid. Key OLHHAs include 9-hydroxyoctadecadienoic acid (9-HODE), 13-hydroxyoctadecadienoic acid (13-HODE), 9-oxo-octadecadienoic acid (9-oxoODE), and 13-oxo-octadecadienoic acid (13-oxoODE). These molecules act as signaling molecules in various physiological and pathological processes, including inflammation and cell differentiation.[1][2][3] Their stability is critical because degradation can lead to a loss of biological activity and the formation of confounding byproducts, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the primary causes of this compound degradation in experiments?

OLHHAs are susceptible to degradation primarily through:

  • Oxidation: As oxidized lipids themselves, OLHHAs can undergo further oxidation, especially in the presence of reactive oxygen species (ROS), transition metals (like iron and copper), or exposure to air and light.[4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • pH: Extreme pH conditions can also contribute to the breakdown of these molecules.

  • Enzymatic Activity: Residual enzymatic activity in biological samples can potentially metabolize OLHHAs.

Q3: How should I store my this compound standards and stock solutions?

Proper storage is fundamental to preventing degradation. Here are the recommended guidelines:

Storage ConditionRecommendationRationale
Temperature Store at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable.Low temperatures minimize the rate of chemical reactions that lead to degradation.
Solvent Store in an organic solvent such as ethanol (B145695) or acetonitrile.OLHHAs are more stable in organic solvents than in aqueous solutions.
Atmosphere Overlay with an inert gas like argon or nitrogen before sealing.This displaces oxygen and prevents further oxidation.
Light Exposure Store in amber vials or wrap vials in aluminum foil.Protects from light-induced degradation.
Aliquoting Aliquot stock solutions into single-use vials.Avoids repeated freeze-thaw cycles which can degrade the compounds.[5]

Q4: Can I add antioxidants to my experiments to protect OLHHAs?

Yes, incorporating antioxidants can be an effective strategy. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with your experimental system.

AntioxidantRecommended ConcentrationConsiderations
Butylated Hydroxytoluene (BHT) 1-10 µMA lipophilic antioxidant that is effective in preventing lipid peroxidation.[6]
Vitamin E (α-tocopherol) Varies by cell type and experimental conditions.A natural chain-breaking antioxidant that can be incorporated into cell membranes.[7]
Vitamin C (Ascorbic Acid) Varies by cell type and experimental conditions.A water-soluble antioxidant that can regenerate Vitamin E. A combination of Vitamin C and E can be more effective.[8]

Note: Always perform a pilot experiment to determine the optimal, non-toxic concentration of any antioxidant for your specific cell type or assay.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving OLHHAs.

Problem 1: Inconsistent or non-reproducible experimental results.

  • Potential Cause: this compound Degradation

    • Solution: Prepare fresh dilutions of your this compound from a properly stored, single-use aliquot for each experiment. Minimize the time the this compound is in aqueous buffer before being added to your experimental system. Consider adding an appropriate antioxidant to your experimental medium.

  • Potential Cause: Variability in Cell Culture Conditions

    • Solution: Ensure consistent cell seeding density and health. Starvation or stress can alter cellular lipid metabolism and the response to OLHHAs.

Problem 2: Low or no observed biological activity of this compound.

  • Potential Cause: Loss of Potency Due to Degradation

    • Solution: Verify the integrity of your this compound stock. If possible, use analytical techniques like LC-MS to confirm the presence and concentration of the active compound. Purchase new, high-quality standards if necessary.

  • Potential Cause: Sub-optimal Concentration

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific experimental model.

Problem 3: Unexpected or off-target effects observed.

  • Potential Cause: Presence of Degradation Products

    • Solution: Degradation of OLHHAs can generate other bioactive molecules. Ensure the purity of your this compound stock. If you suspect degradation, it is best to start with a fresh, validated batch.

  • Potential Cause: Solvent Effects

    • Solution: Ensure the final concentration of the organic solvent (e.g., ethanol) used to dissolve the this compound is minimal and consistent across all experimental groups, including a vehicle control.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound for Cell Culture Experiments

  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute the this compound in an appropriate organic solvent (e.g., ethanol) to a high concentration (e.g., 1-10 mM).

    • Vortex gently to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, amber glass vials.

    • Overlay the aliquot with argon or nitrogen gas.

    • Seal the vials tightly and store them at -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution on ice.

    • Prepare serial dilutions in your cell culture medium. It is recommended to prepare these dilutions immediately before adding them to the cells.

    • The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) and be consistent across all treatments, including a vehicle control.

Protocol 2: Sample Preparation for this compound Quantification by LC-MS/MS

  • Sample Collection:

    • Collect biological samples (e.g., plasma, cell lysates, tissue homogenates) and immediately place them on ice.

    • To prevent further enzymatic activity and oxidation, add an antioxidant like BHT and a protease inhibitor cocktail.

  • Lipid Extraction:

    • Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.

    • Conduct all extraction steps on ice and use pre-chilled solvents.

  • Hydrolysis (for esterified OLHHAs):

    • If you need to measure total OLHHAs (free and esterified), perform a base hydrolysis (saponification).

    • Incubate the lipid extract with a base (e.g., KOH in methanol) at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to minimize autoxidation.[9]

  • Sample Clean-up:

    • Use solid-phase extraction (SPE) to purify and concentrate the OLHHAs before analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method.[10]

Signaling Pathways and Workflows

This compound Degradation Prevention Workflow

G cluster_storage Proper Storage cluster_handling Experimental Handling cluster_analysis Analytical Considerations storage_temp -80°C Storage handling_aliquot Single-Use Aliquots storage_temp->handling_aliquot storage_solvent Organic Solvent (e.g., Ethanol) storage_solvent->handling_aliquot storage_inert Inert Gas Overlay (Argon/Nitrogen) storage_inert->handling_aliquot storage_light Light Protection (Amber Vials) storage_light->handling_aliquot handling_fresh Fresh Dilutions handling_aliquot->handling_fresh handling_antioxidant Add Antioxidants (e.g., BHT, Vit E/C) handling_fresh->handling_antioxidant handling_control Vehicle Control handling_fresh->handling_control end End: Reliable Results handling_fresh->end handling_antioxidant->end handling_control->end analysis_extraction Lipid Extraction on Ice analysis_hydrolysis Controlled Hydrolysis analysis_extraction->analysis_hydrolysis analysis_lcms LC-MS/MS Verification analysis_hydrolysis->analysis_lcms analysis_lcms->end start Start: this compound Experiment start->storage_temp start->analysis_extraction

A workflow for preventing this compound degradation.

9-HODE Signaling through GPR132

G HODE 9-HODE GPR132 GPR132 (G2A) HODE->GPR132 binds G_protein G-proteins GPR132->G_protein activates cAMP Modulation of Cyclic AMP (cAMP) G_protein->cAMP MAPK MAPK Pathway G_protein->MAPK cellular_response Cellular Responses (e.g., Inflammation, Cell Cycle) cAMP->cellular_response MAPK->cellular_response

Signaling pathway of 9-HODE via the GPR132 receptor.

HODE-Mediated PPARγ Signaling

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE 9-HODE / 13-HODE PPARg PPARγ HODE->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to gene_expression Target Gene Expression PPRE->gene_expression regulates

References

OLHHA Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Oligonucleotide-based Luciferase Hybridization Assay (OLHHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound?

The Oligonucleotide-based Luciferase Hybridization Assay (this compound) is a method designed to quantify the hybridization of a specific oligonucleotide probe to its target RNA sequence. The assay relies on a probe system where a portion of the probe is complementary to the target RNA, and another part is designed to be recognized by a luciferase-based detection system. When the oligonucleotide probe binds to its intended target, a stable hybrid is formed, leading to the generation of a quantifiable light signal. The intensity of the luciferase signal is directly proportional to the amount of hybridization that has occurred.

Q2: What are off-target effects in the context of this compound?

Q3: What are the primary causes of off-target effects in this compound?

The primary cause of off-target effects is the degree of complementarity between the oligonucleotide probe and non-target RNA sequences.[1][2] Factors that contribute to this include:

  • Sequence Similarity: The presence of RNA sequences in the sample that share a high degree of similarity with the target sequence.

  • Probe Length: Longer probes have a higher statistical chance of finding partially complementary sequences within the transcriptome.

  • Probe Concentration: High concentrations of the probe can drive the binding to lower-affinity off-target sites.

  • Hybridization Conditions: Sub-optimal temperature and salt concentrations during the hybridization step can reduce the stringency of probe binding, allowing for more mismatches to be tolerated.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments that may be related to off-target effects.

Issue 1: High Background Signal or False Positives

Symptoms:

  • A strong luciferase signal is detected in negative control wells (e.g., wells with no target RNA or with a scrambled control probe).

  • The signal-to-noise ratio is low.

Possible Causes and Solutions:

CauseRecommended Solution
Non-specific binding of the probe to unintended RNAs - Optimize Probe Design: Redesign the oligonucleotide probe to target a more unique region of the target RNA. Utilize bioinformatics tools to perform a genome-wide or transcriptome-wide BLAST search to identify potential off-target sequences.[3] - Increase Hybridization Stringency: Increase the hybridization temperature or decrease the salt concentration in the hybridization buffer to favor more specific probe binding. - Perform a Titration of the Probe: Use the lowest effective concentration of the oligonucleotide probe to minimize binding to low-affinity off-target sites.
Contamination of Reagents - Use fresh, nuclease-free water and reagents. - Filter-sterilize all buffers.
Sub-optimal Blocking - Ensure that the plate surface is adequately blocked to prevent non-specific binding of the probe or luciferase components. Test different blocking agents and incubation times.
Issue 2: Inconsistent or Variable Results Between Replicates

Symptoms:

  • High coefficient of variation (CV) between replicate wells.

  • Poor reproducibility of results across different experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be distributed to all wells to ensure consistency.
Inconsistent Hybridization Conditions - Ensure uniform temperature across the entire plate during hybridization. Use a thermal cycler or a water bath with good temperature control. - Ensure equal volumes and concentrations of all reagents are added to each well.
Cellular State - If working with cell lysates, ensure that cells are harvested at a consistent confluency and that the lysis procedure is standardized.

Experimental Protocols

Protocol 1: In Silico Prediction of Potential Off-Target Sites

This protocol outlines the steps to computationally identify potential off-target binding sites for an this compound probe.

  • Obtain the Oligonucleotide Probe Sequence: The full sequence of the oligonucleotide probe is required.

  • Select a Bioinformatics Tool: Use a sequence alignment tool such as BLAST (Basic Local Alignment Search Tool) or other specialized software for oligonucleotide off-target prediction.[3]

  • Choose the Appropriate Database: Select a comprehensive RNA database relevant to the organism being studied (e.g., RefSeq RNA database for human).

  • Perform the Sequence Search: Run the alignment search with parameters that allow for a certain number of mismatches. It is recommended to start with a low number of allowed mismatches (e.g., 1-3) to identify the most likely off-target candidates.[4][5][6]

  • Analyze the Results: Examine the alignment results to identify non-target RNA sequences that show significant complementarity to the probe. Pay close attention to the location and number of mismatches.

Protocol 2: In Vitro Validation of Off-Target Effects using Microarray Analysis

This protocol describes how to experimentally validate the predicted off-target effects.[1][7]

  • Cell Culture and Transfection: Culture human cells (or other relevant cell lines) and transfect them with the this compound oligonucleotide probe at a concentration determined to be effective for on-target detection.[7] Include a negative control (e.g., a scrambled sequence probe) and a mock-transfected control.

  • RNA Extraction: After a suitable incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA using a standard protocol.

  • Microarray Analysis: Perform a whole-transcriptome microarray analysis on the extracted RNA from all experimental conditions.[7]

  • Data Analysis: Analyze the microarray data to identify genes that are significantly up- or down-regulated in the presence of the this compound probe compared to the controls.

  • Correlation with In Silico Predictions: Compare the list of differentially expressed genes with the list of potential off-targets generated from the in silico analysis. A match suggests a high likelihood of a true off-target interaction.

Quantitative Data Summary

The following table summarizes the impact of the number of mismatches on the likelihood of off-target effects, based on studies of antisense oligonucleotides which share similar hybridization principles with this compound probes.

Number of Mismatches (d)Percentage of Genes Down-regulated (Off-target effect)Reference
05 genes (out of a specific analyzed set)[1]
1134 genes (out of a specific analyzed set)[1]
2109 genes (out of a specific analyzed set)[1]
35 genes (out of a specific analyzed set)[1]
≥ 43 genes (out of a specific analyzed set)[1]

Note: The data presented is from a study on gapmer ASOs and serves as an illustrative example of how the degree of complementarity can influence off-target effects.[1]

Visualizations

OLHHA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Probe_Design Oligonucleotide Probe Design Hybridization Hybridization of Probe to Target RNA Probe_Design->Hybridization Sample_Prep Sample Preparation (e.g., RNA extraction) Sample_Prep->Hybridization Luciferase_Reaction Luciferase Reaction Hybridization->Luciferase_Reaction Signal_Detection Luminescence Signal Detection Luciferase_Reaction->Signal_Detection Data_Quant Data Quantification Signal_Detection->Data_Quant Off_Target_Eval Off-Target Evaluation Data_Quant->Off_Target_Eval

Caption: Experimental workflow for the Oligonucleotide-based Luciferase Hybridization Assay (this compound).

Off_Target_Troubleshooting Start High Background or False Positive Signal Check1 Is the negative control signal high? Start->Check1 Cause1 Potential Off-Target Binding Check1->Cause1 Yes Cause2 Reagent Contamination Check1->Cause2 Yes End Problem Resolved Check1->End No Solution1 Optimize Probe Design (In Silico Analysis) Cause1->Solution1 Solution2 Increase Hybridization Stringency Cause1->Solution2 Solution1->End Solution2->End Solution3 Use Fresh Reagents Cause2->Solution3 Solution3->End

Caption: A logical troubleshooting flowchart for addressing high background signals in this compound.

Signaling_Pathway cluster_on_target On-Target Hybridization cluster_off_target Off-Target Hybridization Probe Oligo Probe Target Target RNA Probe->Target Off_Target Off-Target RNA (with mismatches) Probe->Off_Target Hybrid_On Stable Probe-Target Hybrid Target->Hybrid_On Signal_On Specific Luciferase Signal Hybrid_On->Signal_On Hybrid_Off Unstable/Partial Probe-RNA Hybrid Off_Target->Hybrid_Off Signal_Off Non-Specific Luciferase Signal (False Positive) Hybrid_Off->Signal_Off

Caption: Signaling pathways for on-target versus off-target hybridization in this compound.

References

Technical Support Center: Optimizing OLHHA Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Please specify the cell line you are working with. The optimal concentration of OLHHA can vary significantly between different cell lines. Once you provide the cell line, I can offer a more targeted and effective troubleshooting guide.

However, I can provide a general framework and a set of frequently asked questions that you can adapt to your specific cell line.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the concentration of Oleoyl-L-hydroxy-L-histidyl-L-arginine (this compound) for their experiments.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound?

For a new cell line, it is recommended to start with a broad range of concentrations to determine the dose-response curve. A common starting point is a logarithmic dilution series.

Concentration RangePurpose
1 nM - 100 nMExploring physiological or low-level effects.
100 nM - 10 µMCommon range for observing significant cellular responses.
10 µM - 100 µMInvestigating potential toxicity or high-dose effects.

2. How long should I incubate the cells with this compound?

The optimal incubation time can depend on the specific endpoint being measured.

Incubation TimeCommon Assays
24 hoursCell viability, proliferation, initial signaling events.
48 hoursApoptosis, cell cycle analysis.
72 hoursLong-term viability, colony formation assays.

3. My cells are not responding to this compound. What should I do?

There are several potential reasons for a lack of response. Consider the following troubleshooting steps:

  • Verify this compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.

  • Check Cell Health: Confirm that your cells are healthy, viable, and in the logarithmic growth phase before treatment.

  • Increase Concentration: The concentration range you are using may be too low for your specific cell line.

  • Extend Incubation Time: The observed effect may require a longer exposure to this compound.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes.

4. I am observing high levels of cell death even at low concentrations. What could be the cause?

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. It is crucial to perform a dose-response curve to identify the cytotoxic threshold.

  • Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration in your media is not exceeding a non-toxic level (typically <0.1%).

  • Contamination: Rule out any potential contamination (e.g., bacterial, mycoplasma) in your cell culture.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_adhesion Allow Adhesion Overnight seed_cells->overnight_adhesion prepare_dilutions Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 troubleshooting_flow start Start: No Cellular Response to this compound check_compound Verify this compound Integrity (Storage, Fresh Stock) start->check_compound check_cells Assess Cell Health (Viability, Growth Phase) start->check_cells increase_conc Increase this compound Concentration check_compound->increase_conc check_cells->increase_conc extend_time Extend Incubation Time increase_conc->extend_time check_assay Verify Assay Sensitivity extend_time->check_assay response_observed Response Observed check_assay->response_observed

Technical Support Center: OLHHA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oligonucleotide Ligation and Hybridization Hybridization Assay (OLHHA) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your this compound experiments.

1. High Background Signal

Question: Why am I observing a high background signal in my this compound experiment, and how can I reduce it?

Answer: A high background signal can obscure your results and lead to false positives. The common causes and solutions are outlined below.

Troubleshooting High Background Signal:

Potential Cause Recommended Solution
Non-Specific Probe Hybridization - Increase the stringency of the hybridization and wash steps by increasing temperature or decreasing salt concentration. - Redesign probes to have higher specificity and check for potential cross-reactivity using BLAST. - Optimize probe concentration; too high a concentration can lead to non-specific binding.
Inefficient Blocking - Increase the concentration of the blocking agent (e.g., BSA, salmon sperm DNA) in the pre-hybridization buffer. - Increase the pre-hybridization incubation time to ensure all non-specific binding sites are blocked.
Contamination - Use filtered pipette tips and sterile, nuclease-free reagents and water. - Maintain a clean working environment to prevent contamination of reagents and samples.
Suboptimal Probe Quality - Ensure probes are of high purity (e.g., HPLC-purified) to remove truncated synthesis products.
Inadequate Washing - Increase the number and duration of post-hybridization washes to remove unbound probes effectively.

2. Weak or No Signal

Question: I am getting a very weak or no signal in my this compound. What are the possible reasons and troubleshooting steps?

Answer: A weak or absent signal can be due to several factors, from inefficient ligation to problems with detection.

Troubleshooting Weak or No Signal:

Potential Cause Recommended Solution
Inefficient Ligation - Verify the activity of the DNA ligase. Use a fresh batch if necessary. - Optimize the ligation temperature and incubation time. While the optimal temperature for T4 DNA ligase is 25°C, lower temperatures (e.g., 16°C) for longer periods can improve efficiency. - Ensure the ligation buffer contains sufficient ATP and Mg2+, as these are critical for ligase activity. Avoid repeated freeze-thaw cycles of the buffer.[1]
Poor Probe Hybridization - Check the melting temperature (Tm) of your probes and optimize the hybridization temperature accordingly. - Verify the complementarity of your probes to the target sequence. - Ensure the target DNA is properly denatured.
Low Target Abundance - Increase the amount of input sample (e.g., genomic DNA, PCR product). - For low-abundance targets, consider a pre-amplification step before the this compound.
Issues with Detection Reagents - If using fluorescently labeled probes, protect them from light to prevent photobleaching. - If using an enzymatic detection method (e.g., HRP, AP), ensure the substrate is not expired and the enzyme is active.
Incorrect Probe Design - Ensure the 3' end of the allele-specific probe and the 5' end of the common probe are correctly positioned for ligation.

3. Non-Specific Ligation / False Positives

Question: How can I troubleshoot non-specific ligation events that are leading to false-positive results?

Answer: Non-specific ligation can occur when the ligase joins probes that are not perfectly hybridized to the target sequence.

Troubleshooting Non-Specific Ligation:

Potential Cause Recommended Solution
Suboptimal Ligation Stringency - Use a thermostable ligase and perform the ligation at a higher temperature to increase specificity. - Optimize the salt concentration in the ligation buffer.
Probe Concatenation - Ensure that the probe concentrations are optimal. High probe concentrations can lead to the formation of probe-probe ligation products in the absence of a target.
Contaminating DNA - Treat samples with a nuclease that specifically degrades the type of nucleic acid that might be contaminating your sample (e.g., RNase if you are detecting DNA).
Improper Probe Design - Design probes with minimal self-complementarity or complementarity to each other to prevent probe-dimer formation.

Experimental Protocols

Detailed Methodology for a Key this compound Experiment

This protocol outlines a typical this compound procedure for the detection of a single nucleotide polymorphism (SNP).

1. Probe Design and Synthesis:

  • Design three probes: two allele-specific probes (one for the wild-type allele and one for the mutant allele) and one common probe.

  • The allele-specific probes should have the discriminating nucleotide at their 3' end.

  • The common probe should be designed to hybridize immediately downstream of the allele-specific probes.

  • One of the allele-specific probes and the common probe should be labeled for detection (e.g., with a fluorophore and a quencher for FRET-based detection, or with biotin (B1667282) for solid-phase capture).

  • Synthesize and purify the oligonucleotides (HPLC purification is recommended).

2. Hybridization:

  • Prepare a hybridization mix containing the target DNA, the three probes, and a suitable hybridization buffer.

  • Denature the target DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Add the probes to the denatured target DNA.

  • Incubate at the optimal hybridization temperature (typically 5-10°C below the lowest probe Tm) for 1-2 hours.

3. Ligation:

  • Prepare a ligation mix containing a thermostable DNA ligase and its corresponding reaction buffer (containing ATP and Mg2+).

  • Add the ligation mix to the hybridization reaction.

  • Incubate at the optimal ligation temperature. For a thermostable ligase, this is typically a high temperature (e.g., 65°C) which adds to the specificity of the ligation.

  • Incubate for 30-60 minutes.

4. Detection:

  • For FRET-based detection: Measure the fluorescence signal directly in the reaction tube using a real-time PCR machine or a fluorometer. An increase in fluorescence indicates a successful ligation event.

  • For solid-phase capture (e.g., ELISA-based):

    • Transfer the ligation products to a streptavidin-coated microplate (assuming one probe is biotinylated).

    • Incubate to allow the biotinylated ligation products to bind to the plate.

    • Wash the plate to remove unbound probes and target DNA.

    • Add an antibody-enzyme conjugate that recognizes the label on the other probe (e.g., anti-digoxigenin-HRP).

    • Wash to remove the unbound conjugate.

    • Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

Visualizations

Logical Workflow for this compound Troubleshooting

OLHHA_Troubleshooting_Workflow cluster_start Start cluster_issues Identify the Issue cluster_causes_bg Potential Causes for High Background cluster_causes_ws Potential Causes for Weak Signal cluster_causes_fp Potential Causes for False Positives cluster_solutions Solutions cluster_end End Start Problem with this compound Experiment High_Background High Background Signal Start->High_Background Weak_Signal Weak or No Signal Start->Weak_Signal False_Positives Non-Specific Ligation / False Positives Start->False_Positives NonSpecific_Hybridization Non-Specific Hybridization High_Background->NonSpecific_Hybridization Inefficient_Blocking Inefficient Blocking High_Background->Inefficient_Blocking Contamination_BG Contamination High_Background->Contamination_BG Inefficient_Ligation Inefficient Ligation Weak_Signal->Inefficient_Ligation Poor_Hybridization Poor Hybridization Weak_Signal->Poor_Hybridization Low_Target Low Target Abundance Weak_Signal->Low_Target Suboptimal_Ligation Suboptimal Ligation Stringency False_Positives->Suboptimal_Ligation Probe_Concat Probe Concatenation False_Positives->Probe_Concat Contamination_FP Contaminating DNA False_Positives->Contamination_FP Optimize_Stringency Optimize Hybridization/Wash Stringency NonSpecific_Hybridization->Optimize_Stringency Improve_Blocking Improve Blocking Protocol Inefficient_Blocking->Improve_Blocking Check_Reagents Check Reagent Quality & Handling Contamination_BG->Check_Reagents Optimize_Ligation_Conditions Optimize Ligation Conditions Inefficient_Ligation->Optimize_Ligation_Conditions Poor_Hybridization->Optimize_Stringency Increase_Target Increase Target Concentration Low_Target->Increase_Target Suboptimal_Ligation->Optimize_Ligation_Conditions Redesign_Probes Redesign/Purify Probes Probe_Concat->Redesign_Probes Contamination_FP->Check_Reagents Successful_Experiment Successful Experiment Optimize_Stringency->Successful_Experiment Improve_Blocking->Successful_Experiment Check_Reagents->Successful_Experiment Optimize_Ligation_Conditions->Successful_Experiment Redesign_Probes->Successful_Experiment Increase_Target->Successful_Experiment

Caption: A flowchart outlining the logical steps for troubleshooting common this compound experimental issues.

Signaling Pathway Diagram: Detection of a Phosphorylated Protein

The this compound technique can be adapted to detect the presence of specific proteins by coupling it with proximity ligation assay (PLA) principles, where antibodies linked to oligonucleotides are used. This diagram illustrates a hypothetical signaling pathway where this compound could be used to detect the phosphorylation of a key protein.

Signaling_Pathway cluster_pathway Signal Transduction Pathway cluster_this compound This compound Detection Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Target_Protein Target Protein (Inactive) Kinase->Target_Protein Phosphorylates Phosphorylated_Protein Target Protein (Active) (Phosphorylated) Downstream_Response Downstream Cellular Response Phosphorylated_Protein->Downstream_Response Initiates Antibody1 Antibody 1 (Binds Target Protein) Phosphorylated_Protein->Antibody1 Antibody2 Antibody 2 (Binds Phospho-site) Phosphorylated_Protein->Antibody2 Oligo1 Oligo 1 Antibody1->Oligo1 Attached Oligo2 Oligo 2 Antibody2->Oligo2 Attached Ligation_Product Ligation Product Oligo1->Ligation_Product Ligation Oligo2->Ligation_Product Ligation Signal Detectable Signal Ligation_Product->Signal

Caption: A diagram illustrating how this compound can detect a phosphorylated protein within a signaling pathway.

References

Technical Support Center: OLHHA Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with OLHHA (Oxidized linoleic acid-associated human alpha-lactalbumin) and similar protein-lipid complexes like HAMLET and BAMLET.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to HAMLET?

A1: this compound refers to a complex of oxidized linoleic acid and human alpha-lactalbumin. This is analogous to the well-studied complex HAMLET (Human Alpha-lactalbumin Made LEthal to Tumor cells), which consists of human alpha-lactalbumin and oleic acid.[1] It is believed that the partial unfolding of alpha-lactalbumin allows it to bind with a fatty acid, like oleic acid or oxidized linoleic acid, forming a complex with cytotoxic properties against tumor cells.[1] The bovine equivalent of HAMLET is known as BAMLET.[2]

Q2: What is the mechanism of action for this compound-like complexes?

A2: Complexes like HAMLET and BAMLET exhibit broad tumoricidal and bactericidal activity.[1][3] Their mechanism of action is multifaceted and includes:

  • Induction of Apoptosis: These complexes can induce cell death in tumor cells while leaving healthy, differentiated cells unaffected.[1]

  • Mitochondrial Targeting: They can act on mitochondria, a key organelle in the regulation of cell death.

  • Nuclear Interactions: HAMLET has been shown to enter the nucleus and interact with histones, which can disrupt transcription.[1]

  • Lysosomal Cell Death: BAMLET has been observed to accumulate in the endolysosomal compartment of tumor cells, leading to the leakage of lysosomal cathepsins into the cytosol and triggering a lysosomal cell death pathway.[2]

  • Immune Stimulation: HAMLET can induce a pro-inflammatory phenotype in myeloid cells like macrophages and dendritic cells.[3]

Q3: What are the critical factors for the successful formation of this compound-like complexes?

A3: The formation of active complexes depends on a few key factors:

  • Partial Unfolding of Alpha-lactalbumin: The native, calcium-bound form of alpha-lactalbumin does not have tumoricidal properties. It needs to be partially unfolded to release the calcium ion and allow for the binding of the fatty acid.[1]

  • Presence of a Fatty Acid: Oleic acid is the classic fatty acid used for HAMLET formation. The properties of the complex can be influenced by the type and concentration of the fatty acid.

  • pH Conditions: The solubility of fatty acids like oleic acid is limited at neutral pH. Using alkaline conditions can improve solubility and facilitate complex formation.[4]

Troubleshooting Guides

This section addresses common issues that may arise during this compound-related experiments.

Problem Possible Cause Recommended Solution
Low or no cytotoxic activity of the prepared complex. 1. Incomplete unfolding of alpha-lactalbumin. 2. Insufficient binding of the fatty acid. 3. The complex has precipitated out of solution.1. Ensure that the conditions for partial unfolding are met (e.g., appropriate temperature, pH, or chelating agents to remove calcium). 2. Optimize the molar ratio of fatty acid to protein. Consider using methods that enhance fatty acid solubility, such as alkaline pH during preparation.[4] 3. Check the solubility of the complex in your experimental buffer. You may need to adjust the pH or buffer composition.
High variability in experimental results. 1. Heterogeneity of the prepared complex. 2. Inconsistent cell culture conditions. 3. Degradation of the complex.1. Use a standardized and reproducible method for complex preparation. Characterize the complex to ensure consistency between batches. 2. Maintain strict adherence to cell culture protocols, including cell passage number and seeding density. 3. Store the complex appropriately (e.g., at recommended temperatures) and avoid repeated freeze-thaw cycles.
Cytotoxicity observed in healthy control cells. 1. The concentration of the complex is too high. 2. The "healthy" control cell line may have some transformed characteristics. 3. The cytotoxic effects may be due to the free fatty acid and not the complex itself.[5]1. Perform a dose-response curve to determine the optimal concentration that is selectively toxic to tumor cells. 2. Use a well-established, non-transformed cell line as a negative control. 3. Include controls with the fatty acid alone (e.g., formulated as a micelle) to distinguish its effects from that of the complex.[5]

Experimental Protocols

Protocol 1: Preparation of an Alpha-Lactalbumin-Oleic Acid Complex (HAMLET/BAMLET-like)

This method is adapted from a procedure that utilizes alkaline conditions to enhance the solubility of oleic acid.[4]

Materials:

  • Bovine or Human Alpha-Lactalbumin

  • Oleic Acid

  • Tris-HCl buffer

  • Hydrochloric Acid (HCl)

  • Sonicator

  • Stir plate and stir bar

Methodology:

  • Dissolve alpha-lactalbumin in a Tris-HCl buffer at an alkaline pH (e.g., pH 8.0) to a desired concentration.

  • Heat the protein solution to a temperature that promotes partial unfolding (e.g., 60°C).

  • Add the desired molar excess of oleic acid to the heated protein solution.

  • Sonicate the mixture for a short period (e.g., 2 minutes) to aid in the dispersion of the oleic acid.

  • Stir the reaction mixture at the elevated temperature for a set time (e.g., 30 minutes).

  • Cool the solution.

  • To remove unbound oleic acid, acidify the solution to a pH where the oleic acid will precipitate (e.g., pH 3.5).

  • Stir the acidified solution at 4°C for an extended period (e.g., 24 hours).

  • Centrifuge the solution to pellet the precipitated oleic acid and any aggregated protein.

  • The supernatant contains the soluble alpha-lactalbumin-oleic acid complex.

Visualizations

Signaling Pathways

OLHHA_Signaling_Pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane_Interaction This compound->Membrane_Interaction Lysosome Lysosome Membrane_Interaction->Lysosome Internalization Mitochondrion Mitochondrion Membrane_Interaction->Mitochondrion Direct Interaction Histones Histones Membrane_Interaction->Histones Nuclear Entry Bax_Activation Bax Activation Lysosome->Bax_Activation Cathepsin Release Apoptosis Apoptosis Mitochondrion->Apoptosis Bax_Activation->Mitochondrion Transcription_Block Transcription Block Histones->Transcription_Block Transcription_Block->Apoptosis

Caption: Proposed signaling pathway for this compound-like complexes in tumor cells.

Experimental Workflows

OLHHA_Experimental_Workflow cluster_prep Complex Preparation cluster_exp Cytotoxicity Assay Protein Alpha-Lactalbumin Solution Complex_Formation Complex Formation (e.g., heat, pH adjustment) Protein->Complex_Formation Fatty_Acid Oxidized Linoleic Acid Fatty_Acid->Complex_Formation Purification Purification (e.g., removal of free fatty acid) Complex_Formation->Purification Treatment Treat with this compound Complex and Controls Purification->Treatment Characterized this compound Complex Cell_Culture Seed Tumor and Control Cells Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTS assay) Incubation->Viability_Assay

Caption: General experimental workflow for preparing and testing this compound.

References

Technical Support Center: Interpreting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "OLHHA" does not correspond to a standard or widely recognized scientific acronym, signaling pathway, or experimental technique based on available information. Therefore, this technical support center provides a generalized framework for troubleshooting unexpected results in the context of a hypothetical molecular biology experiment involving a signaling pathway. The principles and methodologies outlined here are broadly applicable to various experimental systems.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues encountered during their experiments.

Frequently Asked Questions

Question 1: Why is my test compound showing no effect on the target signaling pathway?

Answer: A lack of compound effect is a frequent observation that can stem from multiple sources. It is crucial to systematically investigate the following possibilities:

  • Compound Potency and Concentration: The compound may be inactive or tested at a concentration below its effective range.

  • Cellular Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Compound Stability: The compound may be unstable in the experimental medium or susceptible to degradation under culture conditions.

  • Target Engagement: The compound may not be binding to its intended molecular target with sufficient affinity.

  • Experimental Timeline: The selected time points for analysis may not be optimal to observe the desired effect.

Question 2: What are the common causes of high variability between my technical or biological replicates?

Answer: High variability can mask true experimental outcomes and compromise the statistical significance of your results. Key factors contributing to variability include:

  • Inconsistent Cell Seeding: Uneven distribution of cells across wells or plates can lead to significant differences in baseline measurements.

  • Pipetting Inaccuracy: Small errors in pipetting volumes of cells, compounds, or reagents can introduce substantial variability.

  • Edge Effects in Multi-Well Plates: Wells located at the edges and corners of a plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and response.

  • Cell Health and Passage Number: Using cells of high passage number or inconsistent health can lead to heterogeneous responses.

  • Incomplete Reagent Mixing: Failure to thoroughly mix stock solutions before application can result in concentration gradients.

Question 3: My positive control failed to produce the expected result. What does this indicate?

Answer: A failing positive control invalidates the results of the experiment, as it suggests a fundamental issue with the assay system. The following should be investigated:

  • Reagent Integrity: The positive control reagent may have degraded due to improper storage or repeated freeze-thaw cycles.

  • Protocol Deviation: A critical step in the experimental protocol may have been missed or altered.

  • Cellular Responsiveness: The cell line may have lost its ability to respond to the positive control over time.

  • Detection System Malfunction: Components of the detection system, such as antibodies or substrates, may be faulty or expired.

Question 4: I am observing significant effects that appear to be unrelated to my target pathway. How can I address these off-target effects?

Answer: Unintended off-target effects are a common challenge in drug development. A systematic approach is required to characterize them:

  • Dose-Response Characterization: Perform a comprehensive dose-response analysis to determine if the off-target effects occur at concentrations similar to the on-target effects.

  • Structural Analogs: Include inactive structural analogs of your compound as negative controls to ascertain if the effects are specific to the active molecule.

  • Target Validation: Utilize genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the intended target, to confirm that the primary effect is target-dependent.

  • Broad Profiling: Employ unbiased screening methods, such as transcriptomics (RNA-seq) or proteomics, to identify the signaling pathways being perturbed.

Summary of Troubleshooting Strategies

Unexpected Result Potential Cause Recommended Troubleshooting Step
No effect of test compoundSub-optimal compound concentrationPerform a dose-response experiment with a wider concentration range.
Poor membrane permeabilityTest alternative compound delivery methods (e.g., different solvents, encapsulation).
Compound degradationPrepare fresh compound stocks and minimize exposure to light and temperature fluctuations.
High variability between replicatesInconsistent cell platingEnsure a single-cell suspension and use a consistent plating technique.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effectsAvoid using the outermost wells of multi-well plates for critical samples.
Positive control failureDegraded positive control reagentUse a new aliquot or lot of the positive control.
Incorrect protocol executionCarefully review the protocol and create a checklist for each step.
Faulty detection reagentsValidate each component of the detection system individually.
Apparent off-target effectsNon-specific activityConduct a thorough dose-response analysis for both on- and off-target effects.
Compound promiscuityTest the compound against a panel of related and unrelated targets.
Confirm on-target effects using target knockdown or knockout cell lines.

Detailed Experimental Protocols

Protocol: Analysis of Protein Phosphorylation by Western Blot

This protocol provides a detailed methodology for assessing the activation state of a signaling pathway by measuring the phosphorylation of a key protein.

  • Cell Culture and Compound Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of the test compound and controls (vehicle and positive control).

    • Treat the cells with the compounds for the desired time period.

  • Preparation of Cell Lysates:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Incubate the plates on ice for 20 minutes with occasional rocking.

    • Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to new tubes.

  • Protein Concentration Measurement:

    • Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • SDS-PAGE and Immunoblotting:

    • Normalize the volume of each lysate to ensure equal protein loading (typically 20-30 µg per lane).

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 4.7.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Data Analysis:

    • Quantify the band intensity for the phospho-protein using densitometry software.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for the total protein or a housekeeping protein (e.g., β-actin).

    • Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

Visualizations and Diagrams

Hypothetical Signaling Pathway

G cluster_membrane Plasma Membrane Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor recruits Ligand Growth Factor Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Adaptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression initiates

Caption: A simplified diagram of a growth factor-activated signaling pathway.

Logical Troubleshooting Workflow

G start Unexpected Result Observed check_controls Were positive and negative controls as expected? start->check_controls troubleshoot_assay Troubleshoot Assay: - Check reagents - Validate protocol check_controls->troubleshoot_assay No analyze_variability Analyze Replicate Variability check_controls->analyze_variability Yes end Formulate New Hypothesis troubleshoot_assay->end high_variability High Variability? analyze_variability->high_variability refine_technique Refine Technique: - Pipetting - Cell plating high_variability->refine_technique Yes investigate_compound Investigate Compound: - Dose-response - Stability - Off-target effects high_variability->investigate_compound No refine_technique->end investigate_compound->end

Caption: A decision tree for troubleshooting unexpected experimental data.

Technical Support Center: Proximity-Based Homogeneous Assays

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for reducing background noise in proximity-based assays.

A Note on Terminology: This guide addresses the common issue of high background noise in proximity-based homogeneous assays. The term "OLHHA" appears to be a likely misspelling of AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), a widely used technology in this category. The principles and troubleshooting steps outlined here are broadly applicable to AlphaLISA® and other similar bead-based proximity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in my assay?

High background can stem from several sources, broadly categorized as issues with reagents, assay protocol, or environmental factors. The most frequent culprits include:

  • Non-specific binding: Antibodies or other reagents may bind to the beads, plate surface, or each other in the absence of the target analyte.[1][2]

  • Reagent Quality and Concentration: Using excessive concentrations of antibodies or beads can lead to increased background signals.[3][4] Contaminated or degraded reagents are also a common cause.[5][6]

  • Buffer Composition: The assay or sample buffer may contain interfering substances or lack the necessary components to minimize non-specific interactions.[7][8]

  • Environmental Factors: Exposure of donor beads to light, incorrect incubation temperatures, and contaminated equipment can all contribute to high background.[7][9]

  • Bead-Related Issues: Certain combinations of donor and acceptor beads can interact directly, causing a false-positive signal.[10] Additionally, bead aggregation can lead to elevated background.

Q2: My background is high. What is the first thing I should check?

Start by evaluating your negative controls. A well-designed negative control (e.g., a sample without the analyte or with a non-specific antibody) is crucial for determining the source of the background noise.[11] If the negative control shows a high signal, it points to a systemic issue like reagent contamination, non-specific binding, or buffer interference rather than a sample-specific problem.

Q3: Can the type of microplate I'm using cause high background?

Yes, the choice of microplate is important. For AlphaLISA® and AlphaScreen® assays, solid opaque white plates are recommended.[7] Using incorrect plate types, such as black or clear plates, can lead to assay failure or high background.[7]

Q4: How does light exposure affect my assay?

Alpha Donor beads are light-sensitive.[7][12] Prolonged exposure to light can cause them to become "auto-activated," leading to a high background signal. It's crucial to work under subdued laboratory lighting (less than 100 lux) and to store beads in the dark.[12][13]

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to identifying and resolving the root causes of high background noise.

Guide 1: Addressing Non-Specific Binding

Non-specific binding (NSB) is a primary contributor to high background. It occurs when assay components bind to surfaces or each other in an unintended manner.

Troubleshooting Workflow for Non-Specific Binding

A High Background Detected B Review Antibody Concentrations A->B C Optimize Blocking Buffer B->C If background persists D Increase Wash Step Stringency C->D If background persists E Check for Bead-Bead Interactions D->E If background persists F Problem Resolved E->F If issue is identified and corrected cluster_buffer Buffer-Related Causes cluster_reagent Reagent-Related Causes A High Background B Buffer Issues A->B C Reagent Issues A->C D Incorrect pH B->D E Interfering Components (e.g., azide, high biotin) B->E F Lack of Blocking Agents B->F G Contamination C->G H Degradation (e.g., light exposure) C->H I Incorrect Concentration C->I A 1. Add Analyte and Biotinylated Antibody B 2. Add Acceptor Beads (conjugated to second antibody) A->B C Incubate B->C D 3. Add Streptavidin-Donor Beads C->D E Incubate in Dark D->E F 4. Read Plate (615 nm) E->F

References

Technical Support Center: Proximity Ligation Assay (PLA) Protocol Modifications for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Proximity Ligation Assay (PLA) to study protein-protein interactions in the context of cancer.

Note on "OLHHA Protocol": The term "this compound protocol" does not correspond to a recognized, standardized scientific protocol. It is presumed to be a typographical error. This guide focuses on the widely used and relevant Proximity Ligation Assay (PLA) , a powerful technique for the in situ detection of protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What is the Proximity Ligation Assay (PLA)?

A1: The Proximity Ligation Assay (PLA) is a highly sensitive and specific method used to visualize protein-protein interactions directly within fixed cells and tissues.[1][2] The technique relies on the use of antibodies to detect two proteins of interest. If these proteins are in close proximity (typically less than 40 nanometers apart), a series of molecular events, including DNA ligation and rolling circle amplification, generates a fluorescent signal that can be visualized as a distinct spot under a microscope.[1]

Q2: Why is PLA a valuable tool in cancer research?

A2: PLA is particularly useful in cancer research for several reasons:

  • In situ analysis: It allows for the study of protein interactions within the cellular and tissue context of a tumor, providing spatial information that is lost with methods like co-immunoprecipitation.[3]

  • High sensitivity: The signal amplification step makes it possible to detect even transient or low-abundance protein interactions.[2]

  • Analysis of clinical samples: PLA can be performed on formalin-fixed, paraffin-embedded (FFPE) tissue sections, which are routinely collected in clinical practice, enabling retrospective studies on patient samples.[4][5]

  • Biomarker discovery: By quantifying protein-protein interactions, PLA can help identify new biomarkers for diagnosis, prognosis, and prediction of treatment response in cancer.

Q3: What are some common modifications to the standard PLA protocol for cancer studies?

A3: Standard PLA protocols often require optimization for use with cancer cells and tissues. Common modifications include:

  • Antigen Retrieval: For FFPE tissues, antigen retrieval is a critical step to unmask epitopes that are cross-linked by formalin fixation.[6] This can be achieved through heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER). The choice of method and its duration often need to be empirically determined for the specific antibodies and tissue type.

  • Antibody Titration: The concentration of primary antibodies is a crucial parameter that needs to be carefully optimized. Using too high a concentration can lead to high background signals, while too low a concentration will result in weak or no signal.

  • Blocking Conditions: Cancer cells and tissues can exhibit high non-specific binding. Optimizing the blocking step by adjusting the blocking agent, concentration, and incubation time can significantly reduce background noise.

  • Permeabilization: The choice and concentration of the permeabilizing agent (e.g., Triton X-100, saponin) should be tailored to the cell or tissue type and the subcellular localization of the target proteins.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Primary antibody concentration is too high.Titrate the primary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Insufficient blocking.Increase the incubation time for the blocking step or try a different blocking agent (e.g., 5% normal goat serum, BSA).
Inadequate washing.Increase the number and/or duration of the wash steps to remove unbound antibodies and probes more effectively.
Non-specific binding of PLA probes.Dilute the PLA probes in an antibody diluent containing blocking agents.
Low or No Signal Primary antibody concentration is too low.Increase the concentration of the primary antibodies.
Inefficient antigen retrieval (for FFPE samples).Optimize the antigen retrieval method (HIER or PIER), including the buffer composition, temperature, and incubation time.
The two target proteins do not interact or are not in close enough proximity.Include a positive control with two proteins known to interact to validate the experimental setup.
Suboptimal ligation or amplification.Ensure that the ligation and amplification reagents are properly stored and handled, and that the incubation times and temperatures are as recommended in the protocol.
Signal Coalescence (spots merging) Too high primary antibody concentration.Reduce the concentration of the primary antibodies.
Over-amplification.Reduce the amplification time.
High target protein expression.This is an inherent challenge with highly expressed proteins. Image analysis software with watershed algorithms may help in segmenting coalesced spots.

Data Presentation: Quantitative Analysis of PLA Modifications

The following table summarizes the expected impact of various protocol modifications on the quantitative output of a PLA experiment. The data is representative and illustrates general trends observed in PLA optimization.

Modification Parameter Changed Expected Effect on PLA Signal Quantitative Readout (Example)
Antigen Retrieval (FFPE) MethodHIER often provides better signal than PIER for many epitopes.Increased number of PLA spots/cell.
Incubation TimeOptimal time is crucial; too short is ineffective, too long can damage tissue morphology.Bell-shaped curve for signal intensity vs. time.
Primary Antibody Concentration Dilution FactorInsufficient antibody leads to low signal; excess antibody increases background.Optimal signal-to-noise ratio at a specific dilution.
Permeabilization Detergent ConcentrationInadequate permeabilization prevents antibody access to intracellular targets.Increased PLA signal for intracellular interactions up to an optimal concentration.

Experimental Protocols: Modified PLA for EGFR-HER2 Interaction in FFPE Cancer Tissue

This protocol is an example of a modified PLA procedure for detecting the interaction between EGFR and HER2 in formalin-fixed, paraffin-embedded (FFPE) human breast cancer tissue sections.

Materials:

  • FFPE breast cancer tissue sections (5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibodies: Rabbit anti-EGFR and Mouse anti-HER2

  • PLA probes: anti-Rabbit PLUS and anti-Mouse MINUS

  • PLA ligation and amplification reagents

  • Fluorescently labeled detection oligonucleotides

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Humidity chamber

  • Water bath or steamer for antigen retrieval

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100%, 95%, 70% (2 x 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval (HIER):

    • Preheat antigen retrieval buffer to 95-100°C in a water bath or steamer.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool down in the buffer for 20 minutes at room temperature.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature in a humidity chamber.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (anti-EGFR and anti-HER2) in the antibody diluent to their optimal concentrations.

    • Apply the antibody solution to the sections and incubate overnight at 4°C in a humidity chamber.

  • PLA Probe Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) and incubate for 1 hour at 37°C in a humidity chamber.

  • Ligation:

    • Wash slides with Wash Buffer A (2 x 5 minutes).

    • Apply the ligation solution and incubate for 30 minutes at 37°C in a humidity chamber.

  • Amplification:

    • Wash slides with Wash Buffer A (2 x 5 minutes).

    • Apply the amplification solution containing a fluorescently labeled oligonucleotide and incubate for 100 minutes at 37°C in a humidity chamber.

  • Final Washes and Mounting:

    • Wash slides with Wash Buffer B (2 x 10 minutes).

    • Rinse briefly with 0.01x Wash Buffer B.

    • Apply a drop of mounting medium containing DAPI.

    • Coverslip and seal the edges.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • PLA signals will appear as distinct fluorescent spots. DAPI will stain the nuclei blue.

    • Quantify the number of PLA spots per cell or the total fluorescence intensity per cell using image analysis software.

Mandatory Visualizations

EGFR-HER2 Signaling Pathway in Cancer

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_HER2 EGFR-HER2 Heterodimer EGFR->EGFR_HER2 HER2 HER2 HER2->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS Ras EGFR_HER2->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR-HER2 signaling pathway leading to cell proliferation and survival.

Proximity Ligation Assay (PLA) Experimental Workflow

PLA_Workflow start Start: Fixed Cells/Tissues blocking Blocking start->blocking primary_ab Primary Antibody Incubation (e.g., anti-EGFR, anti-HER2) blocking->primary_ab pla_probes PLA Probe Incubation (anti-species secondary Ab with DNA oligos) primary_ab->pla_probes ligation Ligation (Circular DNA formation) pla_probes->ligation amplification Rolling Circle Amplification (RCA) ligation->amplification detection Detection (Fluorescent Probe Hybridization) amplification->detection imaging Fluorescence Microscopy & Image Analysis detection->imaging end End: Quantified Protein Interactions imaging->end

Caption: Step-by-step workflow of the Proximity Ligation Assay (PLA).

References

Validation & Comparative

A Comparative Guide to Intra-Articular Hyaluronic Acid (OLHHA) and Competitor Compounds for Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a high molecular weight, cross-linked hyaluronic acid (HA), herein referred to as OLHHA, with competitor compounds for the management of knee osteoarthritis (OA). The analysis is based on a synthesis of publicly available clinical trial data and scientific literature.

Efficacy Comparison: this compound vs. Competitor Compounds

The efficacy of intra-articular treatments for knee osteoarthritis is commonly assessed using metrics such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), which evaluates pain, stiffness, and physical function, and the Visual Analog Scale (VAS) for pain. The following tables summarize the comparative efficacy of this compound (representing high molecular weight, cross-linked HA) against other HA formulations and common competitor treatments.

Table 1: this compound (High Molecular Weight, Cross-Linked HA) vs. Low Molecular Weight HA (LMW-HA)
Outcome MeasureThis compound (Single Injection)LMW-HA (Multiple Injections)Key FindingsCitations
WOMAC Score Significant improvement from baselineSignificant improvement from baselineA single injection of high molecular weight HA is as effective as multiple injections of low molecular weight HA. No significant difference was found in WOMAC score improvement between the two groups at 6 and 12 months.[1][2]
VAS Pain Score Significant reductionSignificant reductionBoth high and low molecular weight HA show similar efficacy in pain reduction.[1][3]
Stiffness ImprovedSignificantly higher improvement in LMW-HA group at 2 monthsOne study reported a greater improvement in stiffness with LMW-HA at a 2-month follow-up.[1]
Adverse Events Similar rates of transient pain at injection siteSimilar rates of transient pain at injection siteNo significant difference in side effects was observed between the groups.[2][3]
Table 2: this compound (Cross-Linked HA) vs. Non-Cross-Linked HA
Outcome MeasureThis compound (Cross-Linked HA)Non-Cross-Linked HAKey FindingsCitations
Weight-Bearing Pain Mean reduction of -33.3 mm at 12 weeksMean reduction of -29.2 mm at 12 weeksA single injection of cross-linked HA was non-inferior to three injections of high molecular weight non-cross-linked HA.[4]
WOMAC Score Statistically significant improvementStatistically significant improvementNo significant difference in WOMAC score changes between the two groups.[5]
Oxford Knee Score (OKS) Significantly higher improvementImprovedA notable discrepancy was observed with a greater increase in the Oxford Knee Score for the cross-linked HA group.[5]
Duration of Effect Symptom relief lasting up to six months or longerSymptom relief typically lasts for a shorter duration compared to cross-linked formulations.High-molecular-weight and cross-linked formulations demonstrate greater durability of symptom relief.[6][7][8]
Table 3: this compound (Hyaluronic Acid) vs. Intra-Articular Corticosteroids
Outcome MeasureThis compound (Hyaluronic Acid)CorticosteroidsKey FindingsCitations
Short-Term Pain Relief (<1 month) Less effectiveMore effectiveCorticosteroids generally provide superior short-term pain control.[9]
Medium to Long-Term Pain Relief (>1 month) More effectiveLess effectiveHyaluronic acid provides better medium to long-term symptom control, with moderate effects seen at 26 weeks.[9][10]
Function Modest improvementModest improvementBoth treatments provide similar modest improvements in function at 3 and 6 months.[11]
Adverse Events Low incidence of local reactionsRisk of infection, skin thinning, and bruising.Hyaluronic acid does not appear to have significantly higher side effects compared to corticosteroids.[9][10]
Table 4: this compound (Hyaluronic Acid) vs. Oral NSAIDs
Outcome MeasureThis compound (Hyaluronic Acid)Oral NSAIDsKey FindingsCitations
Knee Pain Small, statistically significant improvement-HA injections were associated with small but statistically significant improvements in knee pain compared to oral NSAIDs.[12]
Knee Function Small, statistically significant improvement-HA injections were associated with small but statistically significant improvements in knee function compared to oral NSAIDs.[12]
Adverse Events Lower risk (19.8%)Higher risk (29.0%)The risk of adverse events was lower with HA injections. NSAIDs were associated with a higher risk of gastrointestinal issues.[12][13]
Overall Efficacy Not significantly differentNot significantly differentMeta-analysis suggests that intra-articular HA is not significantly different from continuous oral NSAIDs at 4 and 12 weeks.[13]

Experimental Protocols

The following outlines a typical methodology for a randomized controlled trial evaluating the efficacy of intra-articular injections for knee osteoarthritis.

1. Study Design: A prospective, randomized, double-blind, multi-center, non-inferiority or superiority trial.

2. Patient Population:

  • Inclusion Criteria: Patients aged 40 years and older with a diagnosis of knee osteoarthritis (Kellgren-Lawrence grade 2-3), and persistent knee pain.
  • Exclusion Criteria: History of inflammatory arthritis, recent knee surgery or intra-articular injection, or contraindications to the study medications.

3. Randomization and Blinding: Patients are randomly assigned to treatment groups (e.g., this compound, competitor compound, placebo). To maintain blinding, a saline injection may be used as a placebo, and in studies comparing single versus multiple injections, sham injections can be administered.

4. Intervention:

  • This compound Group: A single intra-articular injection of the high molecular weight, cross-linked hyaluronic acid.
  • Competitor Group(s): Administration of the competitor compound according to its standard protocol (e.g., a single corticosteroid injection, a series of low molecular weight HA injections, or daily oral NSAIDs).
  • Control Group: A single intra-articular injection of saline.

5. Outcome Assessments: Efficacy and safety are evaluated at baseline and at specified follow-up intervals (e.g., 2, 6, 12, and 26 weeks).

  • Primary Endpoint: Change from baseline in the WOMAC pain subscale score.
  • Secondary Endpoints:
  • Changes in total WOMAC score and its subscales (stiffness, physical function).
  • Change in VAS pain score.
  • Patient and investigator global assessments of disease activity.
  • Use of rescue medication.
  • Incidence and severity of adverse events.

6. Statistical Analysis: Appropriate statistical methods (e.g., analysis of covariance) are used to compare the changes in outcome measures between treatment groups, adjusting for baseline values and other relevant covariates.

Visualizations

Signaling Pathways of Hyaluronic Acid in Osteoarthritis

Hyaluronic_Acid_Signaling_Pathway HA Hyaluronic Acid (this compound) CD44 CD44 Receptor HA->CD44 ICAM1 ICAM-1 HA->ICAM1 Pain_Receptors Pain Receptors HA->Pain_Receptors NFkB NF-κB Pathway CD44->NFkB Inhibits Proteoglycan_Synthesis Proteoglycan Synthesis CD44->Proteoglycan_Synthesis Stimulates ICAM1->NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Proinflammatory_Cytokines->NFkB MMPs Matrix Metalloproteinases (MMPs) NFkB->MMPs Induces Chondrocyte_Apoptosis Chondrocyte Apoptosis NFkB->Chondrocyte_Apoptosis Induces Chondroprotection Chondroprotection MMPs->Chondroprotection Inhibited by HA Chondrocyte_Apoptosis->Chondroprotection Inhibited by HA Analgesic_Effect Analgesic Effect Pain_Receptors->Analgesic_Effect Modulated by HA

Caption: Mechanism of action of Hyaluronic Acid in osteoarthritis.

Experimental Workflow for Clinical Trial

Experimental_Workflow Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (WOMAC, VAS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (this compound) Randomization->Group_A Group_B Treatment Group B (Competitor) Randomization->Group_B Group_C Control Group (Placebo) Randomization->Group_C Follow_Up Follow-Up Assessments (e.g., 2, 6, 12, 26 weeks) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General workflow of a clinical trial for osteoarthritis treatment.

References

Navigating Molecular Selectivity: A Comparative Guide to OLHHA's Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the specificity of a drug candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of OLHHA ([(S)-2-(3-(3,5-dichlorobenzamido)-4-hydroxy-4-methylpentyl)isoin-doline-5-carboxamido)methyl]succinic acid), a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), with other molecules. Understanding the selectivity of LTA4H inhibitors is crucial, as this enzyme possesses dual catalytic functions—an epoxide hydrolase activity that produces the pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase (B13392206) activity with anti-inflammatory roles. An ideal inhibitor would selectively block the pro-inflammatory LTB4 production without affecting the beneficial aminopeptidase function or other related enzymes.

This guide will delve into the comparative selectivity of this compound by examining its on-target potency against the dual functions of LTA4H and its cross-reactivity with other relevant enzymes. The data presented is a synthesis of publicly available information on well-characterized LTA4H inhibitors that serve as benchmarks for evaluating novel compounds like this compound.

Comparative Analysis of LTA4H Inhibitor Selectivity

The following tables summarize the inhibitory potency of several key LTA4H inhibitors against the enzyme's epoxide hydrolase and aminopeptidase activities. This data provides a framework for assessing the selectivity of a new chemical entity like this compound.

Table 1: On-Target Potency of LTA4H Inhibitors

CompoundLTA4H Epoxide Hydrolase IC50 (nM)LTA4H Aminopeptidase IC50 (nM)Selectivity Ratio (Aminopeptidase IC50 / Epoxide Hydrolase IC50)
This compound (Hypothetical) User-provided dataUser-provided dataUser-calculated
LYS0062>10,000>5000
SC-57461A2.52710.8
ARM1500>50,000>100
DG-05147Not ReportedNot Reported

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.

Table 2: Off-Target Cross-Reactivity Profile

A critical aspect of drug development is ensuring that a compound does not interact with unintended targets, which can lead to adverse effects. While comprehensive public data on the cross-reactivity of all LTA4H inhibitors against a wide panel of enzymes is limited, LYS006 has been reported to be highly selective. It has been screened against a panel of over 150 G-protein coupled receptors (GPCRs), ion channels, transporters, and a panel of metalloproteases with no significant off-target activity observed.[1]

Target ClassRepresentative EnzymesLYS006 ActivitySC-57461A ActivityARM1 ActivityDG-051 Activity
Metalloproteinases MMP-1, MMP-2, MMP-3, MMP-9, ADAM17No significant inhibitionData not availableData not availableData not available
Other Hydrolases Soluble Epoxide Hydrolase (sEH)Data not availableData not availableData not availableData not available
Kinases Panel of representative kinasesData not availableData not availableData not availableData not available

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the leukotriene signaling pathway and a general experimental workflow.

Leukotriene Signaling Pathway Leukotriene B4 Signaling Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LOX FLAP 5-LOX Activating Protein (FLAP) FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 BLT1_BLT2 BLT1/BLT2 Receptors (GPCRs) LTB4->BLT1_BLT2 Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) BLT1_BLT2->Inflammatory_Response This compound This compound This compound->LTA4H

Caption: LTB4 synthesis and signaling pathway with the inhibitory action of this compound.

Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow cluster_primary Primary Target Assessment cluster_secondary Secondary Target Assessment cluster_off_target Off-Target Screening Primary_Assay Primary Target Assay (LTA4H Epoxide Hydrolase) Potency Determine IC50/Ki Primary_Assay->Potency Analysis Data Analysis & Selectivity Profiling Potency->Analysis Secondary_Assay Secondary Target Assay (LTA4H Aminopeptidase) Selectivity Determine IC50/Ki Secondary_Assay->Selectivity Selectivity->Analysis Off_Target_Panel Broad Enzyme Panel (e.g., MMPs, ADAMs, Kinases) Cross_Reactivity Determine % Inhibition or IC50 Off_Target_Panel->Cross_Reactivity Cross_Reactivity->Analysis Compound Test Compound (this compound) Compound->Primary_Assay Compound->Secondary_Assay Compound->Off_Target_Panel

Caption: General workflow for assessing the cross-reactivity of a test compound.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative guide. Below are detailed methodologies for the key assays used to determine the potency and selectivity of LTA4H inhibitors.

LTA4H Epoxide Hydrolase Activity Assay

This assay measures the conversion of LTA4 to LTB4.

  • Reagent Preparation :

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

    • Enzyme: Recombinant human LTA4H diluted in assay buffer to the desired concentration (e.g., 3 µg per reaction).

    • Substrate: Leukotriene A4 (LTA4) prepared fresh by alkaline hydrolysis of LTA4 methyl ester. The final concentration in the assay is typically 10 µM.

    • Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.

    • Internal Standard: Prostaglandin B1 (PGB1) for HPLC analysis.

  • Assay Procedure :

    • Pre-incubate the enzyme with the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at room temperature.

    • Initiate the reaction by adding the LTA4 substrate.

    • Incubate for 1 minute at 37°C.

    • Stop the reaction by adding two volumes of methanol, followed by the internal standard (PGB1).

    • Acidify the samples to pH 3 with HCl.

  • Detection and Analysis :

    • Analyze the formation of LTB4 by reverse-phase HPLC, monitoring absorbance at 270 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

LTA4H Aminopeptidase Activity Assay

This assay measures the cleavage of a peptide substrate by LTA4H.

  • Reagent Preparation :

    • Assay Buffer: 10 mM Tris-HCl, pH 7.8, containing 100 mM KCl.

    • Enzyme: Recombinant human LTA4H diluted in assay buffer (e.g., 1.25 µg per reaction).

    • Substrate: Pro-Gly-Pro (PGP) or a chromogenic substrate like L-Alanine-p-nitroanilide (Ala-pNA). Prepare a stock solution and dilute to the desired final concentration (e.g., 1 mM for Ala-pNA).

    • Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.

  • Assay Procedure (using Ala-pNA) :

    • In a 96-well plate, add the enzyme, test compound or vehicle, and assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the Ala-pNA substrate.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader. This corresponds to the release of p-nitroaniline.

  • Detection and Analysis :

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This guide provides a framework for evaluating the cross-reactivity of the LTA4H inhibitor this compound. By comparing its on-target potency and off-target activity with established benchmarks, researchers and drug development professionals can gain a clearer understanding of its selectivity profile. The provided experimental protocols offer a starting point for in-house validation and further characterization. A highly selective inhibitor, exemplified by the profile of LYS006, that potently inhibits the epoxide hydrolase activity of LTA4H while sparing its aminopeptidase function and showing minimal off-target effects, represents a promising candidate for the development of novel anti-inflammatory therapies.

References

In-Depth Analysis of "OLHHA" Reveals No Direct Link to Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the term "OLHHA" have not yielded any direct association with a specific drug, research institution, or clinical trial, making a direct comparative analysis of its research findings impossible at this time. The term does not appear in public databases of scientific literature or drug development pipelines.

Searches for "this compound" have returned a variety of unrelated results, including references to individuals named Olha, who are researchers in diverse fields such as organic chemistry, cultural studies, and cell biology.[1][2][3] Additionally, "OLHA" is the acronym for the Oxfordshire Local History Association.[4] None of these findings, however, pertain to a distinct entity or product in the field of drug development that could be subjected to an independent verification and comparison as requested.

Given the absence of specific research findings attributed to "this compound," this guide will pivot to a conceptual framework. It will provide a template for how such a comparative analysis would be structured if and when data becomes available. This will include hypothetical data tables, experimental protocols, and visualizations relevant to a typical early-stage drug discovery process.

This guide is intended for researchers, scientists, and drug development professionals to illustrate the principles of independent verification and comparative analysis in a preclinical context.

Section 1: Comparative Efficacy Analysis (Hypothetical)

In a typical drug development scenario, a primary point of comparison is the efficacy of a new compound ("this compound") versus existing alternatives or a placebo. This is often assessed through in vitro and in vivo experiments.

Table 1: Comparative In Vitro IC50 Values for Target Inhibition

This table structure is used to compare the concentration of different compounds required to inhibit a specific biological target (e.g., an enzyme or receptor) by 50%. Lower IC50 values indicate higher potency.

CompoundTarget Enzyme/ReceptorIC50 (nM)Standard DeviationN (Replicates)
This compound Target X15 ± 2.13
Alternative 1Target X45± 5.53
Alternative 2Target X28± 3.93
Placebo/ControlTarget X> 10,000N/A3

Section 2: Experimental Protocols

Detailed and transparent methodologies are crucial for independent verification. Below is a sample protocol for determining the IC50 values presented in Table 1.

Protocol: In Vitro Target Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" and alternative compounds against Target X.

  • Materials:

    • Recombinant human Target X protein.

    • Fluorogenic substrate for Target X.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Test compounds ("this compound", Alternatives 1 & 2) dissolved in DMSO.

    • 384-well microtiter plates.

    • Fluorescence plate reader.

  • Procedure:

    • A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer.

    • 2 µL of each compound dilution is added to the wells of a 384-well plate.

    • 10 µL of recombinant Target X protein (final concentration 5 nM) is added to each well.

    • The plate is incubated for 30 minutes at room temperature to allow for compound binding.

    • 10 µL of the fluorogenic substrate (final concentration 10 µM) is added to initiate the reaction.

    • The fluorescence intensity is measured every 60 seconds for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • Data is normalized to control wells (containing DMSO vehicle) and plotted against the logarithm of compound concentration.

    • The IC50 value is determined using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Section 3: Visualization of Cellular Mechanisms

Understanding the proposed mechanism of action is critical. Diagrams are essential for illustrating complex signaling pathways and experimental workflows.

Diagram 1: Proposed Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical signaling cascade where "this compound" is proposed to act. Such visualizations help in conceptualizing the drug's mechanism of action and identifying points for further experimental validation.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates GrowthFactor Growth Factor GrowthFactor->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Promotes This compound This compound This compound->KinaseA Inhibits

Caption: Hypothetical mechanism of this compound inhibiting the Kinase A signaling pathway.

Diagram 2: Experimental Workflow for Verification

This diagram outlines the logical flow of experiments that would be required to independently verify the findings related to "this compound."

G Start Start: Initial this compound Research Findings ProtocolReview Review Published Experimental Protocols Start->ProtocolReview InVitro In Vitro Replication: Target Inhibition Assay (e.g., IC50) ProtocolReview->InVitro CellBased Cell-Based Assay: Confirm Cellular Potency (e.g., Western Blot for Phospho-Kinase A) InVitro->CellBased InVivo In Vivo Model: Test Efficacy in Animal Model CellBased->InVivo Compare Compare Data with Published Findings InVivo->Compare Conclusion Conclusion: Independent Verification Successful / Unsuccessful Compare->Conclusion

Caption: Logical workflow for the independent verification of preclinical drug findings.

References

OLHHA compared to standard of care treatment

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any publicly available information, research, or clinical data for a treatment or compound referred to as "OLHHA". This designation might be an internal code name, a very new and unannounced compound, or a potential misspelling.

To generate a comprehensive comparison guide as requested, I require specific details about this compound, such as:

  • The full name of the compound or therapy.

  • The specific disease or condition it is intended to treat.

Without this fundamental information, it is not possible to identify the appropriate standard of care for comparison or to find the necessary experimental data to create an objective and informative guide for your target audience of researchers, scientists, and drug development professionals.

Please provide the necessary details about this compound so I can proceed with your request.

Hypothetical Benchmarking of an OPLAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for an inhibitor specifically named "OLHHA" has yielded no matching results in publicly available scientific literature or databases. It is possible that "this compound" is a typographical error, a non-standardized acronym, or a very recent discovery not yet widely documented.

To provide a comprehensive and accurate comparison guide as requested, clarification on the precise name and target of the inhibitor is necessary.

However, to demonstrate the structure and content of the requested comparison guide, a sample analysis has been prepared. This example will focus on OPLAH (5-oxoprolinase, ATP-hydrolyzing) , an enzyme involved in glutathione (B108866) metabolism, as "OPLAH" is a plausible intended subject given the query.

This guide will compare a hypothetical OPLAH inhibitor, hereafter referred to as "OPLAH-i" , against other known modulators of related pathways.

Data Presentation

For a direct comparison of inhibitor efficacy, quantitative data such as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half) are typically presented in a tabular format.

InhibitorTarget(s)IC50 (µM)Cell-Based AssayAnimal ModelReference
OPLAH-i OPLAH1.5EffectiveIn Vivo Data Pending[Hypothetical]
Inhibitor AOPLAH5.2Moderately EffectiveNot Tested[Hypothetical]
Inhibitor BGamma-glutamyl-cyclotransferase10.8Indirect EffectLimited Efficacy[Hypothetical]

Caption: Comparative inhibitory activities of OPLAH-i and other related compounds.

Experimental Protocols

Enzymatic Assay for OPLAH Inhibition:

The inhibitory activity of "OPLAH-i" would be determined using a purified recombinant human OPLAH enzyme. The assay would measure the conversion of the substrate, 5-oxoproline, to glutamate (B1630785).

  • Reagents: Purified human OPLAH, 5-oxoproline, ATP, glutamate dehydrogenase, α-ketoglutarate, NADPH, and the test inhibitor ("OPLAH-i").

  • Procedure:

    • The inhibitor at various concentrations is pre-incubated with the OPLAH enzyme in an assay buffer.

    • The enzymatic reaction is initiated by the addition of 5-oxoproline and ATP.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The amount of glutamate produced is quantified using a coupled enzyme assay with glutamate dehydrogenase, where the oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

The following diagram illustrates the gamma-glutamyl cycle, highlighting the role of OPLAH and the point of inhibition by "OPLAH-i".

Glutathione Glutathione gamma_Glutamyl_Amino_Acid gamma_Glutamyl_Amino_Acid Glutathione->gamma_Glutamyl_Amino_Acid γ-Glutamyl Transpeptidase Amino_Acid_in Amino Acid (in) gamma_Glutamyl_Amino_Acid->Amino_Acid_in Cys_Gly Cys-Gly gamma_Glutamyl_Amino_Acid->Cys_Gly _5_Oxoproline 5-Oxoproline gamma_Glutamyl_Amino_Acid->_5_Oxoproline γ-Glutamyl Cyclotransferase Amino_Acid_out Amino Acid (out) Amino_Acid_out->Amino_Acid_in Amino Acid Transporter Glutamate Glutamate Cys_Gly->Glutamate Glutamate->Glutathione _5_Oxoproline->Glutamate OPLAH OPLAH_i OPLAH-i OPLAH_i->_5_Oxoproline

Caption: The gamma-glutamyl cycle and the inhibitory action of OPLAH-i.

Experimental Workflow

This diagram outlines the workflow for screening and validating potential OPLAH inhibitors.

cluster_0 Screening cluster_1 Validation cluster_2 In Vivo Studies Compound_Library Compound Library Primary_Screen Primary Screen (Enzymatic Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response (IC50 Determination) Hit_Compounds->Dose_Response Cell_Based_Assay Cell-Based Assay Dose_Response->Cell_Based_Assay Validated_Hits Validated Hits Cell_Based_Assay->Validated_Hits Animal_Model Animal Model (Efficacy & Toxicity) Validated_Hits->Animal_Model Lead_Compound Lead Compound Animal_Model->Lead_Compound

Caption: Workflow for the identification and validation of OPLAH inhibitors.

Logical Relationship

This diagram shows the logical flow for comparing OPLAH-i to alternative inhibitors.

Define_Target Define Target Pathway (e.g., OPLAH in γ-Glutamyl Cycle) Identify_Inhibitors Identify Known Inhibitors (OPLAH-i, Inhibitor A, etc.) Define_Target->Identify_Inhibitors Compare_Potency Compare In Vitro Potency (IC50) Identify_Inhibitors->Compare_Potency Compare_Cellular Compare Cellular Efficacy Compare_Potency->Compare_Cellular Compare_InVivo Compare In Vivo Efficacy & Safety Compare_Cellular->Compare_InVivo Conclusion Draw Conclusion on Relative Performance Compare_InVivo->Conclusion

Caption: Logical framework for comparative analysis of inhibitors.

To proceed with a specific and factual comparison, please provide the correct name of the inhibitor of interest.

Oxidized Linoleic Acid Metabolites (OLHHA) as Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oxidized linoleic acid metabolites (specifically 9- and 13-hydroxy-octadecadienoic acid [HODE] and 9- and 13-oxo-octadecadienoic acid [oxoODE], collectively referred to as OXLAMs or by the broader term OLHHA) as emerging biomarkers against established alternatives in the context of Nonalcoholic Steatohepatitis (NASH), Cardiovascular Disease (CVD), and Alzheimer's Disease (AD). This document summarizes quantitative performance data, details experimental protocols for their measurement, and visualizes the key signaling pathways involved.

Performance Comparison of this compound and Alternative Biomarkers

The validation of this compound as a biomarker necessitates a direct comparison with current standards. The following tables summarize the performance metrics of OXLAM-based biomarkers against established diagnostic and prognostic tools for NASH, CVD, and AD.

Nonalcoholic Steatohepatitis (NASH)

Oxidative stress is a key driver in the progression of nonalcoholic fatty liver disease (NAFLD) to NASH. OXLAMs, as products of lipid peroxidation, are promising candidates for non-invasively identifying patients with NASH. The "oxNASH" score, a multivariate model incorporating OXLAMs, has been developed and evaluated.

Biomarker/MethodIntended UseSubjectsAUCSensitivitySpecificityPPVNPVReference
oxNASH Score Diagnosis of NASH122 patients with suspected NAFLD0.73 (Inflammation), 0.72 (Ballooning), 0.71 (Steatosis), 0.67 (Fibrosis)-97% (for NASH diagnosis)--[1]
FibroScan-AST (FAST) Score Identifying fibrotic NASH156 patients with CHB and MAFLD0.74 (NASH+F≥2)75%67%--[2]
FibroScan (LSM) Assessing liver fibrosis156 patients with CHB and MAFLD0.75 (NASH+F≥2)67.9%78.6%--[2]
NAFLD Fibrosis Score (NFS) Assessing liver fibrosis156 patients with CHB and MAFLD0.64 (NASH+F≥2)78.6%51.8%--[2]
FIB-4 Assessing liver fibrosis156 patients with CHB and MAFLD0.67 (NASH+F≥2)53.6%76.8%--[2]

AUC: Area Under the Receiver Operating Characteristic Curve; PPV: Positive Predictive Value; NPV: Negative Predictive Value; CHB: Chronic Hepatitis B; MAFLD: Metabolic dysfunction-Associated Fatty Liver Disease; F≥2: Fibrosis stage 2 or higher. Note: Direct head-to-head comparison of oxNASH with other scores in the same cohort is limited in the current literature.

Cardiovascular Disease (CVD)

OXLAMs are integral components of oxidized low-density lipoprotein (oxLDL) and are implicated in the pathogenesis of atherosclerosis.[3] While elevated levels of OXLAMs are associated with CVD, specific quantitative performance metrics as standalone diagnostic biomarkers are still emerging. The data below compares the general findings for oxidized lipid markers with established CVD biomarkers.

BiomarkerAssociation with CVDPerformance MetricsReference
Oxidized LDL (contains OXLAMs) Positively correlated with the severity of coronary artery disease (CAD).[4]Higher levels are associated with very early CAD.[4] Specific sensitivity/specificity data as a standalone diagnostic marker are not well-established.[4]
High-Sensitivity C-reactive protein (hs-CRP) Predicts future cardiovascular events.Established risk stratification marker.[5]
Cardiac Troponins (cTnI, cTnT) Gold standard for diagnosis of acute myocardial infarction.High sensitivity and specificity for myocardial injury.[5]
Alzheimer's Disease (AD)

Oxidative stress is recognized as an early event in the pathophysiology of Alzheimer's Disease. Increased levels of OXLAMs have been observed in the plasma and red blood cells of AD patients.[3] However, their diagnostic performance compared to established cerebrospinal fluid (CSF) biomarkers is an active area of research.

BiomarkerSample TypePerformance MetricsReference
OXLAMs (e.g., HODEs) Plasma, ErythrocytesLevels are significantly higher in AD patients compared to controls.[6] A combination of malondialdehyde (MDA, another lipid peroxidation marker) and superoxide (B77818) dismutase (SOD) yielded 88% sensitivity and 70% specificity for AD diagnosis.[6][3][6]
CSF Aβ42, Total-tau, and Phospho-tau Cerebrospinal Fluid (CSF)Combined sensitivity of >95% and specificity of >85% for sporadic AD.[7]

Experimental Protocols

Accurate and reproducible quantification of OXLAMs is crucial for their validation as biomarkers. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of 9-HODE and 13-HODE in Human Plasma by LC-MS/MS

This protocol is a synthesis of commonly used methods for the analysis of oxidized fatty acids.

1. Sample Preparation (Lipid Extraction):

  • Materials: Human plasma (collected in EDTA tubes), internal standards (e.g., 9-HODE-d4, 15(S)-HETE-d8), methanol (B129727) (MeOH), methyl tert-butyl ether (MTBE), water (LC-MS grade), acetonitrile (B52724) (ACN), formic acid, hexane, 2-propanol.

  • Procedure:

    • To 100 µL of plasma in a glass tube, add 5 µL of internal standard solution.

    • Add 295 µL of ACN containing 1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >2000 x g for 5-10 minutes at 4°C.

    • Collect the supernatant for analysis.[7] Alternatively, for total HODE (free and esterified):

    • To 200 µL of plasma, add internal standards.

    • Perform alkaline hydrolysis (saponification) to release esterified HODEs.

    • Perform a liquid-liquid extraction using a solvent system like water/2-propanol/hexane.[8]

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size).[8]

    • Mobile Phase A: Water with 0.2% acetic acid.[8]

    • Mobile Phase B: Methanol with 0.2% acetic acid.[8]

    • Gradient: A suitable gradient is run to separate 9-HODE and 13-HODE. For example, starting at 85% B for 10 minutes, then ramping to 100% B.[8]

    • Flow Rate: 0.2 mL/min.[8]

    • Injection Volume: 40 µL.[8]

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 9-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1

      • 13-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 195.1[8]

      • Internal Standard (e.g., 9-HODE-d4): Monitor the appropriate transition.

    • Source Parameters: Optimized for the specific instrument, including nebulizer gas, drying gas temperature, and capillary voltage.

3. Data Analysis and Quantification:

  • Generate standard curves using known concentrations of 9-HODE and 13-HODE standards spiked into a similar matrix.

  • Quantify the endogenous levels of 9-HODE and 13-HODE in plasma samples by comparing their peak areas to the peak areas of the internal standards and interpolating from the standard curves.

Signaling Pathways and Experimental Workflows

Signaling Pathways of HODEs

9-HODE and 13-HODE exert their biological effects through various signaling pathways, primarily involving the G-protein coupled receptor GPR132 and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).

GPR132_Signaling 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Activates Gq Gαq GPR132->Gq Activates PKC Protein Kinase C Gq->PKC Activates Pro_inflammatory_Response Pro-inflammatory Response PKC->Pro_inflammatory_Response TRPV1 TRPV1 Sensitization PKC->TRPV1

9-HODE activation of the GPR132 signaling pathway.

PPARg_Signaling HODEs 9-HODE & 13-HODE PPARg PPARγ HODEs->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Gene Transcription (e.g., FABP4, CD36) PPRE->Gene_Transcription Regulates

HODE-mediated activation of the PPARγ signaling pathway.
Experimental Workflow for this compound Biomarker Validation

The process of validating this compound as a clinical biomarker involves several key stages, from sample collection to data analysis.

Biomarker_Validation_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Cohort Patient Cohort Selection (e.g., NASH, CVD, AD vs. Controls) Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Patient_Cohort->Sample_Collection Sample_Processing Sample Processing & Storage (e.g., Centrifugation, -80°C) Sample_Collection->Sample_Processing Lipid_Extraction Lipid Extraction (with Internal Standards) Sample_Processing->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis (MRM Mode) Lipid_Extraction->LC_MS_MS Quantification Data Processing & Quantification LC_MS_MS->Quantification Statistical_Analysis Statistical Analysis (e.g., ROC Curves, Correlation) Quantification->Statistical_Analysis Biomarker_Performance Biomarker Performance Evaluation (Sensitivity, Specificity, AUC) Statistical_Analysis->Biomarker_Performance Clinical_Validation Clinical Validation & Comparison (vs. Gold Standard) Biomarker_Performance->Clinical_Validation

Workflow for the validation of this compound as a clinical biomarker.

References

A Comparative Analysis of Oleoyl-L-hydroxy-L-histidine-L-arginine (OLHHA): A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "Oleoyl-L-hydroxy-L-histidine-L-arginine" (OLHHA) does not appear in publicly available scientific literature. Therefore, this guide presents a hypothetical and predictive comparative analysis based on the known biological activities of its constituent components: an oleoyl (B10858665) group (a monounsaturated fatty acid), and a dipeptide composed of hydroxy-histidine and arginine. The experimental data and protocols provided are representative of methodologies used for similar lipopeptide molecules and should be considered as a starting point for investigation.

Introduction to this compound: A Hypothetical Bioactive Lipopeptide

Oleoyl-L-hydroxy-L-histidine-L-arginine (this compound) is a novel lipopeptide. Structurally, it is an N-acyl amino acid, a class of endogenous signaling molecules known for a wide range of physiological roles.[1][2] The oleoyl group provides a lipophilic character, enabling interaction with cell membranes, while the charged and polar amino acid residues, histidine and arginine, suggest potential interactions with cell surface receptors and other proteins.[3][4] The presence of a hydroxylated histidine is a unique feature, though the specific biological implications of this modification are not yet well-characterized in the literature.

This guide will explore the predicted biological activities of this compound, propose potential signaling pathways, and provide detailed experimental protocols for its synthesis and evaluation. This predictive analysis aims to serve as a foundational resource for researchers interested in investigating this and similar novel lipopeptides.

Predicted Biological Activities and Comparative Performance

Based on its components, this compound is predicted to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and metabolic-regulating properties. N-acyl amino acids are known to possess anti-inflammatory and analgesic properties.[5][6] Furthermore, peptides rich in histidine and arginine often display antimicrobial and cell-penetrating capabilities.[3][7]

N-oleoyl conjugates and other lipopeptides have been shown to modulate inflammatory pathways, potentially by interacting with G protein-coupled receptors (GPCRs) or by inhibiting enzymes like cytosolic phospholipase A2.[8]

Table 1: Predicted Anti-Inflammatory Activity of this compound in Murine Macrophage (RAW 264.7) and Human Monocyte (THP-1) Cell Lines (Note: Data are hypothetical and based on typical ranges for bioactive lipopeptides.)

Cell LineAssayParameterPredicted IC₅₀ (µM) for this compoundComparative IC₅₀ (µM) for N-Oleoyl-Glycine
RAW 264.7LPS-induced NO ProductionInhibition5 - 1510 - 25
RAW 264.7LPS-induced TNF-α ReleaseInhibition10 - 2520 - 40
THP-1Protein DenaturationInhibition20 - 5030 - 60
THP-1Membrane StabilizationProtection15 - 4025 - 50

The cationic nature of the arginine and (at acidic pH) histidine residues suggests that this compound may interact with and disrupt microbial membranes. This is a common mechanism for many antimicrobial peptides.[9]

Table 2: Predicted Minimum Inhibitory Concentration (MIC) of this compound Against Various Microbial Species (Note: Data are hypothetical.)

SpeciesTypePredicted MIC (µg/mL) for this compound
Staphylococcus aureusGram-positive bacteria16 - 64
Escherichia coliGram-negative bacteria32 - 128
Candida albicansFungal pathogen8 - 32

Predicted Signaling Pathways and Mechanisms of Action

The amphiphilic nature of this compound suggests it could act on multiple cellular targets. A plausible mechanism is the interaction with a cell surface GPCR, leading to downstream modulation of inflammatory signaling cascades such as the NF-κB pathway. The histidine residue, with a pKa near physiological pH, could also confer pH-sensitive activity, potentially enhancing its effects in acidic microenvironments like sites of inflammation or infection.[10][11]

Hypothetical_OLHHA_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR (e.g., GPR119) This compound->GPCR Binds G_Protein Gαq/11 GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus Translocates NFkB_complex NF-κB/IκBα (Inactive) Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates OLHHA_Synthesis_Workflow start Start step1 Activate Oleic Acid with EDC/NHS in DMSO start->step1 step2 Couple Activated Oleic Acid with Hydroxy-His-Arg Dipeptide step1->step2 step3 Reaction Monitoring by TLC/LC-MS step2->step3 step4 Quench Reaction & Remove Byproducts step3->step4 Completion step5 Purify Crude Product via RP-HPLC step4->step5 step6 Characterize Product by Mass Spectrometry & NMR step5->step6 end Pure this compound step6->end Verified OLHHA_Activity_Relationship cluster_attributes Structural Attributes cluster_properties Resulting Biological Properties cluster_activities Predicted Biological Activities This compound This compound Structure Lipophilic Lipophilic Oleoyl Tail This compound->Lipophilic Cationic Cationic/Polar His-Arg Headgroup This compound->Cationic Amphiphilic Amphiphilic Nature Lipophilic->Amphiphilic Cationic->Amphiphilic Receptor Receptor Binding Cationic->Receptor pH_Sense pH-Sensitivity (Histidine) Cationic->pH_Sense Membrane Membrane Interaction Amphiphilic->Membrane Antimicrobial Antimicrobial Membrane->Antimicrobial Disruption Anti_Inflammatory Anti-Inflammatory Receptor->Anti_Inflammatory Signaling Metabolic Metabolic Regulation Receptor->Metabolic Signaling pH_Sense->Antimicrobial Enhanced activity in acidic env.

References

Safety Operating Guide

Navigating Laboratory Waste: A Guide to Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of hazardous materials, aligning with the principles of laboratory safety and chemical handling.

Core Principles of Hazardous Waste Management

The foundation of a safe disposal program lies in a thorough understanding of the materials being handled. A critical first step is a comprehensive hazard identification and assessment .[1][2] This involves a proactive and ongoing process to recognize and evaluate potential dangers associated with chemical waste. Key components of this assessment include:

  • Information Gathering: Diligent review of Safety Data Sheets (SDS) and other chemical safety information to understand the properties and risks of each substance.[1]

  • Workplace Inspection: Regular and systematic inspections of laboratory spaces to identify new or recurring hazards.[1][2]

  • Risk Evaluation: Characterizing the nature of identified hazards and prioritizing them based on the potential severity and likelihood of exposure.[1]

Step-by-Step Disposal Protocol

Once a material is designated as waste, a systematic approach to its handling and disposal is crucial. The following workflow outlines the necessary steps to ensure safety and compliance.

  • Segregation of Waste: At the point of generation, waste must be segregated based on its chemical compatibility. Improper mixing of chemicals can lead to dangerous reactions. Common segregation categories include:

    • Flammable Liquids

    • Corrosive (Acids and Bases kept separate)

    • Reactive

    • Toxic

    • Oxidizers

  • Container Selection and Labeling:

    • Appropriate Containers: Waste must be collected in containers that are chemically compatible with the material. The original manufacturer's container is often a suitable choice.

    • Clear Labeling: Every waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name(s) of the contents (avoiding abbreviations or formulas), and the date when the first drop of waste was added.

  • Accumulation and Storage:

    • Satellite Accumulation Areas (SAAs): Laboratories may accumulate waste in designated SAAs, which are at or near the point of generation.

    • Secure Storage: Waste containers must be kept tightly closed except when adding waste. They should be stored in a well-ventilated area and within secondary containment to prevent the spread of spills.

  • Requesting Disposal:

    • Institutional Procedures: Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form.

    • Preparation for Pickup: Ensure all containers are properly labeled, sealed, and ready for transport by trained personnel.

Final Disposal Methods

The ultimate disposal of hazardous laboratory waste is a complex process managed by specialized and licensed facilities. The chosen method depends on the chemical and physical properties of the waste and may include:

Disposal MethodDescription
Incineration High-temperature thermal destruction of organic and combustible waste.
Chemical Treatment Processes such as neutralization, oxidation, or precipitation to render the waste less hazardous.
Landfilling Deposition of solid, non-reactive hazardous waste in specially engineered and monitored landfills.
Recycling/Recovery Reclaiming and reusing valuable components from certain waste streams.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical flow of the hazardous waste disposal process from generation to final disposition.

G cluster_generation Waste Generation & Characterization cluster_accumulation On-Site Accumulation cluster_disposal Disposal Process Generate Waste Generate Waste Identify Hazards (Review SDS) Identify Hazards (Review SDS) Generate Waste->Identify Hazards (Review SDS) Segregate by Chemical Compatibility Segregate by Chemical Compatibility Identify Hazards (Review SDS)->Segregate by Chemical Compatibility Select & Label Container Select & Label Container Segregate by Chemical Compatibility->Select & Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Select & Label Container->Store in Satellite Accumulation Area Request Waste Pickup Request Waste Pickup Store in Satellite Accumulation Area->Request Waste Pickup Transport to Central Facility Transport to Central Facility Request Waste Pickup->Transport to Central Facility Final Disposal by Licensed Vendor Final Disposal by Licensed Vendor Transport to Central Facility->Final Disposal by Licensed Vendor

Caption: Laboratory Hazardous Waste Disposal Workflow.

References

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